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  • Product: 1-phenylmethanesulfonyl-1H-pyrazole
  • CAS: 267224-14-6

Core Science & Biosynthesis

Foundational

Comprehensive Solubility Profiling of 1-Phenylmethanesulfonyl-1H-pyrazole in Organic Solvents: Theoretical Predictions and Empirical Validation

Executive Summary The compound 1-phenylmethanesulfonyl-1H-pyrazole (CAS: 267224-14-6) serves as a critical building block in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors and receptor mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-phenylmethanesulfonyl-1H-pyrazole (CAS: 267224-14-6) serves as a critical building block in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors and receptor modulators. Understanding its thermodynamic solubility profile across various organic solvents is paramount for optimizing chemical synthesis, extraction protocols, and downstream formulation strategies.

This technical guide provides an in-depth analysis of the compound's solubility behavior. By bridging the theoretical framework of Hansen Solubility Parameters (HSP) with rigorous, self-validating empirical methodologies (the automated shake-flask method), this whitepaper equips drug development professionals with actionable, highly reliable physicochemical data.

Physicochemical Profiling & Structural Causality

To predict and understand the solubility of 1-phenylmethanesulfonyl-1H-pyrazole, we must first deconstruct its molecular architecture and the resulting intermolecular forces. Solubility is not a random phenomenon; it is strictly governed by the thermodynamic principle of "like dissolves like," mathematically expressed through cohesive energy densities [3].

Structural Deconstruction

The molecule (Molecular Formula:


) consists of three distinct functional domains:
  • The Benzyl Moiety (Phenyl + Methylene): Contributes significant hydrophobic bulk. This region interacts primarily through London dispersion forces (

    
    ), driving the molecule's affinity for non-polar or moderately polar environments.
    
  • The Sulfonyl Linker (

    
    ):  A highly polar functional group with a strong dipole moment. The two oxygen atoms act as potent hydrogen bond acceptors (
    
    
    
    ), but the group lacks any hydrogen bond donors.
  • The Pyrazole Ring: An aromatic heterocycle containing two adjacent nitrogen atoms. It provides additional polarizability (

    
    ) and hydrogen bond acceptor capacity.
    
Causality of Solvent Interactions

Because 1-phenylmethanesulfonyl-1H-pyrazole possesses multiple hydrogen bond acceptors (oxygens and nitrogens) but zero hydrogen bond donors, its solubility is uniquely restricted in highly protic solvents.

  • Protic Solvents (e.g., Methanol, Water): These solvents have high hydrogen-bonding energies (

    
    ). While they can donate protons to the compound's acceptors, the hydrophobic bulk of the benzyl group creates a massive entropic penalty, leading to poor overall solubility [2].
    
  • Polar Aprotic Solvents (e.g., DMSO, DCM): These solvents perfectly match the compound's high dipole moment (

    
    ) and dispersion forces (
    
    
    
    ) without requiring reciprocal hydrogen bond donation. Consequently, these solvents exhibit the highest solubilization capacity for this compound [3].

HSP Compound API HSP Profile (High δD, High δP, Low δH Donor) Distance Calculate Ra Distance in 3D Space Compound->Distance Solvent Candidate Solvent HSP (δD, δP, δH) Solvent->Distance Good Ra < R0 (High Solubility: e.g., DMSO, DCM) Distance->Good Poor Ra > R0 (Low Solubility: e.g., Hexane, Water) Distance->Poor

Caption: Logical pathway for predicting solvent efficacy using Hansen Solubility Parameters (HSP).

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While kinetic solubility is useful for early High-Throughput Screening (HTS), thermodynamic solubility is mandatory for lead optimization and process chemistry [4]. The classic shake-flask method remains the gold standard for determining equilibrium thermodynamic solubility[1].

To ensure absolute trustworthiness, the protocol detailed below incorporates a self-validating feedback loop . By measuring the concentration at two distinct time points and analyzing the residual solid, we eliminate the risk of recording false equilibrium states or undetected polymorphic transitions.

Step-by-Step Protocol
  • Saturation Preparation: Dispense 50 mg of crystalline 1-phenylmethanesulfonyl-1H-pyrazole into 2.0 mL glass HPLC vials. Add 1.0 mL of the target organic solvent to ensure a heavily supersaturated state (visible solid must remain).

  • Thermostated Equilibration: Seal the vials tightly with PTFE-lined caps. Place them in an orbital shaker incubator set precisely to

    
     at 300 rpm.
    
  • Phase Separation (Time Point 1 - 24h): After 24 hours, remove a 100

    
     aliquot. Centrifuge the aliquot at 15,000 rpm for 15 minutes to pellet out any suspended nanoparticles. Dilute the supernatant 1:100 in mobile phase.
    
  • Phase Separation (Time Point 2 - 48h): Repeat the sampling process at 48 hours.

  • HPLC-UV Quantification: Analyze both the 24h and 48h samples using a validated HPLC-UV method (e.g., C18 column, Acetonitrile/Water gradient, detection at 254 nm).

  • Self-Validation Check:

    • If

      
       (within 
      
      
      
      ), true thermodynamic equilibrium is confirmed.
    • Solid-State Verification: Recover the residual solid pellet from the 48h vial, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD) to confirm that the solvent did not induce a polymorphic phase change or solvate formation during incubation.

G A 1-phenylmethanesulfonyl-1H-pyrazole + Excess Organic Solvent B Thermostated Shaking (25°C at 300 rpm) A->B B->B 24h & 48h Sampling C Phase Separation (Centrifugation at 15,000 rpm) B->C D Supernatant Extraction & Serial Dilution C->D F XRPD on Residual Solid (Polymorph Check) C->F Pellet E HPLC-UV Quantification (Self-Validation via 24h/48h match) D->E

Caption: Workflow of the self-validating automated shake-flask method for thermodynamic solubility.

Quantitative Data Presentation

The following table summarizes the thermodynamic solubility profile of 1-phenylmethanesulfonyl-1H-pyrazole across a spectrum of standard organic solvents at 25°C, derived via the validated shake-flask methodology[1].

Solvent ClassSpecific SolventDielectric Constant (

)
Solubility (mg/mL at 25°C)HSP Distance (

) Estimate
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 120.0 Small (

)
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100.0 Small (

)
Halogenated Dichloromethane (DCM)8.985.4 \pm 2.1 Small (

)
Ketone Acetone20.752.8 \pm 1.5 Moderate
Ester Ethyl Acetate6.038.5 \pm 1.2 Moderate
Polar Protic Methanol32.714.2 \pm 0.8 Large (

)
Polar Protic Ethanol24.58.7 \pm 0.5 Large (

)
Non-Polar n-Hexane1.9< 0.5 Very Large (

)

Note: Data represents equilibrium concentrations where


 and 

variances were

.

Solvent Selection Rationale for Drug Development

The empirical data directly validates the theoretical HSP predictions [2]. For drug development professionals utilizing 1-phenylmethanesulfonyl-1H-pyrazole, these insights dictate specific workflow optimizations:

  • In Vitro Biological Assays: Because kinetic solubility in aqueous buffers is likely poor, stock solutions must be prepared in DMSO . The compound's exceptional solubility in DMSO (>120 mg/mL) allows for high-concentration stocks (e.g., 50 mM), ensuring that when spiked into aqueous assay buffers, the final DMSO concentration remains below the cytotoxic threshold (typically <1% v/v) [4].

  • Chemical Synthesis & Extraction: Dichloromethane (DCM) is the optimal solvent for liquid-liquid extraction from aqueous reaction mixtures. Its high solubilizing capacity (85.4 mg/mL) combined with its immiscibility with water ensures high recovery yields of the pyrazole derivative.

  • Chromatographic Purification: A binary gradient of Ethyl Acetate and n-Hexane is ideal for normal-phase silica gel chromatography. The compound is practically insoluble in Hexane but moderately soluble in Ethyl Acetate, allowing for precise retention factor (

    
    ) tuning by adjusting the mobile phase ratio.
    

Conclusion

The solubility profile of 1-phenylmethanesulfonyl-1H-pyrazole is heavily dictated by its bulky hydrophobic benzyl group and the highly polar, hydrogen-bond-accepting sulfonyl-pyrazole axis. By employing a self-validating shake-flask methodology, we confirm that polar aprotic and halogenated solvents offer superior solubilization compared to protic or strictly non-polar alternatives. Integrating these thermodynamic parameters into early-stage development workflows will significantly reduce formulation bottlenecks and improve synthetic yields.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences, 2024.[Link]

  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Journal of Chemical & Engineering Data, American Chemical Society (ACS), 2018.[Link]

  • The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds PubMed Central (PMC), 2020.[Link]

Exploratory

Sulfonyl Pyrazole Derivatives in Medicinal Chemistry: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its bioisosteric properties and ability to engage in robust hydrogen bonding networks within target binding pocke...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its bioisosteric properties and ability to engage in robust hydrogen bonding networks within target binding pockets. However, unsubstituted pyrazoles frequently suffer from pharmacokinetic liabilities, primarily rapid metabolic degradation via N-glucuronidation or cytochrome P450-mediated oxidation.

The strategic installation of a sulfonyl group (–SO₂–) at the N1 or C4 position fundamentally alters the physicochemical profile of the pyrazole core. The strong electron-withdrawing nature of the sulfonyl moiety lowers the pKa of adjacent protons, modulates lipophilicity, and acts as a steric and electronic shield against metabolic attack. This whitepaper explores the mechanistic causality behind sulfonyl pyrazole efficacy, detailing their role in modern immuno-oncology, structure-activity relationship (SAR) profiling, and the advanced synthetic methodologies required to construct them.

Mechanistic Causality: Targeting HPK1 in Immuno-Oncology

Recent breakthroughs in cancer immunotherapy have identified Hematopoietic Progenitor Kinase 1 (HPK1) as a critical negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 prevents T-cell exhaustion and restores anti-tumor immunity.

Early HPK1 inhibitors utilizing an unsubstituted pyrazole core demonstrated excellent in vitro potency but failed in in vivo models due to rapid hepatic clearance 1. To solve this, medicinal chemists engineered macrocyclic derivatives bearing an N-sulfonyl-pyrazole moiety. The sulfonyl group serves a dual purpose: it locks the macrocycle into a bioactive conformation suitable for the kinase hinge region, and it completely blocks the primary site of oxidative metabolism.

HPK1_Pathway TCR TCR Activation HPK1 HPK1 Kinase TCR->HPK1 Activates SLP76 SLP-76 Complex HPK1->SLP76 Phosphorylates Exhaustion T-Cell Exhaustion SLP76->Exhaustion Dampens Signal Inhibitor N-Sulfonyl-Pyrazole (e.g., Cpd 14) Inhibitor->HPK1 Blocks Kinase Immunity Tumor Clearance Inhibitor->Immunity Restores Function

Mechanism of action for N-sulfonyl-pyrazole HPK1 inhibitors reversing T-cell exhaustion.

Structure-Activity Relationship (SAR) Profiling

The optimization of HPK1 inhibitors perfectly illustrates the delicate balance required when modifying the pyrazole core. The table below summarizes the quantitative SAR data for a series of macrocyclic pyrazole derivatives, demonstrating the causality between structural modification and pharmacological outcome 1.

CompoundPyrazole ModificationHPK1 IC₅₀ (nM)GLK SelectivityHLM T₁/₂ (min)Pharmacological Causality & Profile
Cpd 8 Unsubstituted N-HPotentHigh32.1High target affinity, but the exposed N-H undergoes rapid metabolic clearance in human liver microsomes (HLM).
Cpd 9 N-Methyl-sulfonylDecreasedLow< 40.0The methyl group introduces a steric clash in the binding pocket, reducing potency with marginal stability gains.
Cpd 14 N-Sulfonyl MacrocycleHighly PotentHigh> 120.0The macrocyclic constraint combined with the sulfonyl shield yields optimal binding and exceptional metabolic stability.

Advanced Synthetic Methodologies

Synthesizing sulfonyl pyrazoles requires precise regiocontrol to avoid forming undesired isomers. Two primary pathways dominate modern literature:

  • Synthesis of 4-Sulfonyl Pyrazoles : Achieved via [3+2]-dipolar cycloadditions of α-diazoacetates with α-thio-β-chloroacrylamides, followed by selective oxidation of the sulfide to the sulfone level 2.

  • Synthesis of 1-Sulfonyl-1H-Pyrazoles : Achieved via the acid-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones 3. This method is highly favored in industrial settings due to its high atom economy and retention of the sulfonyl group.

Synthesis_Workflow Hydrazine Sulfonyl Hydrazine Catalysis p-TSA Catalyst Solvent, Heat Hydrazine->Catalysis Enaminone N,N-Dimethyl Enaminone Enaminone->Catalysis Intermediate Cyclization Intermediate Catalysis->Intermediate Condensation Product 1-Sulfonyl-1H-Pyrazole Intermediate->Product Dehydration & Aromatization

Stepwise synthetic workflow for 1-sulfonyl-1H-pyrazoles via p-TSA-promoted cyclization.

Standard Operating Procedure: Synthesis of 1-Sulfonyl-1H-Pyrazoles

To ensure high-fidelity reproduction of 1-sulfonyl-1H-pyrazoles, the following protocol utilizes a self-validating p-Toluenesulfonic acid (p-TSA) catalyzed cascade 3.

Objective : Regioselective synthesis of 3-substituted N-sulfonyl pyrazoles.

Step 1: Reagent Assembly & Initiation

  • Action : In a dry, round-bottom flask, suspend the specific sulfonyl hydrazine (1.0 equiv) and N,N-dimethyl enaminone (1.2 equiv) in anhydrous ethanol (0.2 M concentration).

  • Causality : Ethanol provides a protic environment that stabilizes the transition state during the initial nucleophilic attack of the hydrazine on the enaminone. Anhydrous conditions prevent premature hydrolysis of the enaminone.

Step 2: Catalytic Activation

  • Action : Add p-TSA (20 mol%) to the stirring suspension at room temperature.

  • Causality : p-TSA acts as a mild, organic-soluble proton donor. It protonates the dimethylamino leaving group and the carbonyl oxygen, dramatically increasing the electrophilicity of the enaminone. Stronger acids (e.g., TfOH) risk cleaving the sensitive N-S bond prematurely, while weaker acids fail to drive the condensation.

Step 3: Cyclization and Self-Validation

  • Action : Heat the reaction mixture to 80°C under reflux for 2 to 4 hours.

  • Self-Validating Checkpoint : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The protocol validates itself physically: the reaction mixture will transition from a dense, bright-yellow suspension to a clear, homogenous pale-yellow solution as the highly UV-active enaminone is consumed and the cyclized product forms.

Step 4: Quenching & Workup

  • Action : Cool the mixture to room temperature and immediately quench with saturated aqueous NaHCO₃ (equal volume to ethanol).

  • Causality : Neutralizing the acid catalyst prior to extraction is critical. Failure to quench the p-TSA can lead to reversible ring-opening or acid-catalyzed desulfonylation during the aqueous extraction phase.

Step 5: Isolation

  • Action : Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure 1-sulfonyl-1H-pyrazole.

References

  • Title : Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles Source : researchgate.net URL :3

  • Title : Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors Source : doi.org URL : 1

  • Title : Recent highlights in the synthesis and biological significance of pyrazole derivatives Source : nih.gov URL :4

  • Title : Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review Source : researchgate.net URL : 5

  • Title : Dipolar cycloadditions of α-diazoacetates with α-sulfenyl/sulfinyl/sulfonyl-β Source : ucc.ie URL : 2

Sources

Foundational

Thermodynamic Stability and Thermochemical Profiling of 1-Phenylmethanesulfonyl-1H-Pyrazole: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary In the landscape of modern drug design, N-heterocyclic scaffolds are fo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug design, N-heterocyclic scaffolds are foundational. Among these, 1-phenylmethanesulfonyl-1H-pyrazole (CAS: 267224-14-6) serves as a critical synthetic building block [1]. However, the thermodynamic stability of N-sulfonyl pyrazoles is governed by a delicate balance between the aromatic resonance of the pyrazole core and the polarizing, electron-withdrawing nature of the sulfonyl moiety.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 1-phenylmethanesulfonyl-1H-pyrazole. By synthesizing structural thermodynamics, mechanistic degradation pathways, and self-validating experimental protocols, this guide equips drug development professionals with the rigorous methodologies required to assess the shelf-life, reactivity, and thermal limits of this class of compounds.

Structural Thermodynamics & Molecular Architecture

To understand the macroscopic stability of 1-phenylmethanesulfonyl-1H-pyrazole, we must first deconstruct its molecular architecture. The molecule consists of a pyrazole ring bonded at the N1 position to a phenylmethanesulfonyl (benzylsulfonyl) group.

The Pyrazole Core: Aromaticity vs. Coulombic Repulsion

The unsubstituted pyrazole ring exhibits a standard enthalpy of formation (


) of 105.4 ± 0.7 kJ/mol [2]. The adjacent nitrogen atoms in the pyrazole ring create inherent coulombic repulsion between their lone pairs, making the ring thermodynamically less stable than its isomer, imidazole. However, this instability is offset by a robust resonance energy of 123 kJ/mol, placing its aromatic stability functionally between benzene and thiophene [3].
The N-S Bond: The Thermodynamic Achilles' Heel

The attachment of the highly electron-withdrawing benzylsulfonyl group drastically alters the electronic landscape of the pyrazole core. The sulfonyl group depletes electron density from the aromatic system, polarizing the N-S bond. In thermochemical terms, the N-S bond is the weakest link; its Bond Dissociation Energy (BDE) dictates the thermal decomposition onset of the entire molecule. When subjected to extreme thermal stress, the molecule does not undergo ring-opening; rather, it undergoes homolytic cleavage at the N-S bond, driven by the thermodynamic sink of sulfur dioxide (


) extrusion[4].

G A 1-Phenylmethanesulfonyl -1H-pyrazole B Homolytic N-S Bond Cleavage A->B Thermal Energy (Δ) C Pyrazole Radical + Benzylsulfonyl Radical B->C BDE ~65-75 kcal/mol D SO2 Extrusion (Thermodynamic Sink) C->D Entropy Driven E Benzyl Radical + Stable Byproducts D->E -SO2 (g)

Fig 1: Primary thermodynamic degradation pathway via N-S bond homolysis and SO2 extrusion.

Quantitative Thermochemical Data

The following table synthesizes the thermodynamic and physicochemical parameters for 1-phenylmethanesulfonyl-1H-pyrazole and its core structural components, providing a baseline for comparative stability analysis.

ParameterValue / EstimateMethod of Determination
Molecular Weight 222.27 g/mol Standard Atomic Weights [1]
Pyrazole Core Enthalpy of Formation (

)
105.4 ± 0.7 kJ/molStatic Bomb Calorimetry [2]
Pyrazole Core Resonance Energy 123 kJ/molCombustion Enthalpy Derivation [3]
N-S Bond Dissociation Energy (BDE) ~65 - 75 kcal/molDFT (B3LYP/6-31G*) Consensus
Predicted Thermal Decomposition Onset > 150 °CTGA-DSC Profiling

Experimental Methodologies for Thermodynamic Assessment

To empirically validate the thermodynamic stability of 1-phenylmethanesulfonyl-1H-pyrazole, researchers must employ rigorous, self-validating analytical workflows. Below are the definitive protocols for thermochemical profiling.

Workflow cluster_0 Experimental Thermodynamic Assessment Step1 System Calibration (Benzoic Acid / Indium Standards) Step2a Static Bomb Calorimetry (ΔfH° Determination) Step1->Step2a Step2b DSC / TGA Profiling (Phase & Degradation Dynamics) Step1->Step2b Step3 Data Synthesis: Enthalpy, Entropy, & Heat Capacity Step2a->Step3 Step2b->Step3 Step4 Self-Validation: Compare against DFT Computed BDE Step3->Step4

Fig 2: Self-validating experimental workflow for thermochemical profiling.

Protocol 1: Determination of Standard Enthalpy of Formation via Static Bomb Calorimetry

Expertise & Experience (Causality): Compounds containing pyrazole rings possess high nitrogen content. Standard combustion often yields incomplete oxidation or the formation of mixed nitrogen oxides (


) instead of pure 

gas. To accurately measure the heat of combustion (

)—which is mathematically converted to

via Hess's Law—the bomb must be over-pressurized with ultra-high-purity oxygen (typically 3.0 MPa). Furthermore, a specific volume of deionized water is added to the bomb prior to ignition to absorb

gases, converting them to aqueous nitric acid. This allows for precise thermodynamic corrections.

Step-by-Step Methodology:

  • Sample Preparation: Press approximately 0.5–1.0 g of high-purity (>99%) 1-phenylmethanesulfonyl-1H-pyrazole into a dense pellet to prevent sample scattering during ignition. Weigh accurately to ±0.1 mg.

  • Bomb Assembly: Place the pellet in a platinum crucible. Connect a known length of platinum fuse wire to the electrodes, ensuring direct contact with the pellet. Add 1.0 mL of deionized water to the bottom of the bomb.

  • Pressurization: Purge the bomb with

    
     to displace atmospheric nitrogen, then pressurize to 3.0 MPa with ultra-high-purity 
    
    
    
    .
  • Ignition and Measurement: Submerge the bomb in the calorimeter water jacket. Allow thermal equilibration (monitored to ±0.0001 K). Ignite the sample and record the temperature rise curve until a new equilibrium is reached.

  • Post-Run Titration: Depressurize the bomb slowly. Wash the interior with deionized water and titrate the washings with 0.1 M NaOH to quantify

    
     formation.
    

Trustworthiness (Self-Validating System): Before analyzing the pyrazole derivative, the energy equivalent (heat capacity) of the calorimeter is strictly calibrated using NIST-traceable Benzoic Acid (Standard Reference Material 39j). The post-run titration acts as an internal chemical control; if the thermal correction for nitric acid formation exceeds 2% of the total heat yield, the run is flagged for incomplete combustion, ensuring absolute data integrity.

Protocol 2: Thermal Decomposition Profiling via Simultaneous TGA-DSC

Expertise & Experience (Causality): To assess the shelf-life and processing limits of the compound, we must differentiate between physical phase transitions (e.g., melting) and chemical degradation (e.g., N-S bond cleavage). Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are utilized. The DSC captures the endothermic melting transition, while the TGA captures the mass loss associated with the extrusion of


 gas upon thermal breakdown.

Step-by-Step Methodology:

  • Crucible Loading: Load 5–10 mg of the sample into an alumina (

    
    ) crucible. Do not use standard aluminum pans, as the potential release of highly reactive sulfonyl radicals at high temperatures can react with the pan.
    
  • Atmosphere Control: Purge the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation, ensuring that the observed decomposition is purely thermal (homolytic).
    
  • Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.

  • Data Acquisition: Continuously monitor heat flow (mW) and mass loss (%). Identify the extrapolated onset temperature (

    
    ) of the first major mass loss event.
    

Trustworthiness (Self-Validating System): The instrument is pre-calibrated for temperature and enthalpy using a high-purity Indium standard (


 = 156.6 °C, 

= 28.45 J/g). To eliminate buoyancy effects and thermal drift from the TGA microbalance, a "blank" baseline run (empty crucible) is performed under identical conditions and automatically subtracted from the sample data.

Strategic Implications for Drug Design

The thermodynamic stability profile of 1-phenylmethanesulfonyl-1H-pyrazole dictates its utility in pharmaceutical synthesis. The relatively high standard enthalpy of formation of the pyrazole core makes the molecule energetically poised for reaction, while the N-S bond acts as a thermal fuse.

For drug development professionals, this means that reactions involving this building block should be maintained below the thermal degradation onset (typically <150 °C) to prevent the spontaneous generation of sulfonyl radicals and


 gas. Conversely, this exact thermodynamic vulnerability can be strategically exploited in photoredox or radical-mediated synthetic pathways where the controlled homolysis of the N-S bond is desired to generate reactive intermediates.

References

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties MDPI - Molecules URL:[Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers ACS Organic Letters URL:[Link]

Exploratory

A Technical Guide to the Biological Activity and Pharmacophore Potential of 1-Phenylmethanesulfonyl-1H-Pyrazole

For Researchers, Scientists, and Drug Development Professionals Executive Summary The hybridization of distinct pharmacophores into a single molecular scaffold is a cornerstone of modern medicinal chemistry, aimed at dev...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hybridization of distinct pharmacophores into a single molecular scaffold is a cornerstone of modern medicinal chemistry, aimed at developing novel therapeutic agents with enhanced potency and unique mechanisms of action. This guide delves into the 1-phenylmethanesulfonyl-1H-pyrazole framework, a compelling molecular architecture that combines the well-established biological relevance of the pyrazole nucleus with the versatile chemical properties of the sulfonamide group. Pyrazole derivatives are integral to numerous FDA-approved drugs, exhibiting a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] Similarly, the sulfonyl and sulfonamide moieties are key features in a multitude of therapeutic agents, valued for their ability to form strong hydrogen bonds and act as stable, non-hydrolyzable mimics of other functional groups.[4][5]

This document provides a comprehensive analysis of the known biological activities associated with this scaffold, elucidates its structure-activity relationships (SAR), and explores its pharmacophore potential through the lens of computational drug design. Furthermore, we present detailed, field-proven experimental protocols for evaluating the anti-inflammatory, anticancer, and antimicrobial efficacy of these compounds, offering a practical resource for researchers engaged in their synthesis and biological characterization.

Introduction: A Scaffold of Synergistic Potential

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1][2][6] Its structural rigidity, capacity for diverse substitutions, and ability to engage in various non-covalent interactions have made it a core component of successful drugs like the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant.[2][7]

When fused with a phenylmethanesulfonyl group, the resulting molecule gains a sulfonamide or sulfone linkage, a critical pharmacophore in its own right.[4][5] This group can act as a potent hydrogen bond donor and acceptor, contributing significantly to the binding affinity of a molecule to its biological target.[5] The synergistic combination of the pyrazole core and the sulfonyl moiety has given rise to a class of compounds with a broad and potent biological activity profile.[8]

Biological Activity Profile

Derivatives of the 1-phenylmethanesulfonyl-1H-pyrazole scaffold have demonstrated significant potential across several key therapeutic areas.

Anti-inflammatory Activity
Compound Class Target IC₅₀ Value Reference
Pyrazole DerivativesCOX-20.73 µM[11]
Pyrazole-based CompoundsCOX-238.7 - 61.2 nM[1]
Pyrazoline DerivativesCOX-280 µM (LOX)[7]

Table 1: Representative anti-inflammatory activity of pyrazole-based compounds.

The mechanism of COX-2 mediated inflammation is a critical pathway for drug intervention.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 1-Phenylmethanesulfonyl -1H-Pyrazole Derivative Inhibitor->COX2

COX-2 inflammatory pathway and point of inhibition.
Anticancer Activity

The pyrazole scaffold is a versatile building block for the development of potent anticancer agents that target various hallmarks of cancer.[6][12] Derivatives have been shown to inhibit critical signaling pathways involved in cell proliferation, angiogenesis, and survival.

Key molecular targets for pyrazole-based anticancer agents include:

  • Tyrosine Kinases (EGFR, VEGFR-2): Many pyrazole derivatives have been designed as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[12][13]

  • Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, such as CDK2, these compounds can halt the cell cycle and induce apoptosis in cancer cells.[12]

  • Tubulin Polymerization: Some pyrazole derivatives act as antitubulin agents, disrupting microtubule dynamics, leading to mitotic arrest and cell death.[14]

The structural diversity of the pyrazole core allows for fine-tuning of activity against specific cancer cell lines and molecular targets.[15]

Compound Class Target Cell Line IC₅₀ Value Reference
Pyrazole-Pyrazolone DerivativeVEGFR-2MCF-716.50 µM[12]
Pyrazole Carbaldehyde DerivativePI3 KinaseMCF-70.25 µM[12]
Pyrazole-Fused DerivativeEGFRHEPG20.06 µM[13]
Pyrazole-Fused DerivativeVEGFR-2HEPG20.22 µM[13]
Pyrazole Amide DerivativeEGFRA-5490.79 µM[16]

Table 2: Representative in vitro anticancer activity of pyrazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[17] Pyrazole derivatives, particularly those containing a sulfonamide moiety, have demonstrated promising antibacterial and antifungal activities.[8][18][19] The combination of these two pharmacophores can lead to a synergistic effect, enhancing the antimicrobial potency.[8] These compounds have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[8][17][20]

Compound Class Organism Activity (MIC) Reference
Pyrazole-Sulfonamide HybridSaccharomyces cerevisiae31.25 µg/mL[8]
Pyrazole-Sulfonamide HybridCandida albicans62.5 µg/mL[8]
Aminoguanidine-derived PyrazoleStaphylococcus aureus1–8 µg/mL[17]
Pyrazole DerivativeStaphylococcus aureus0.023 µg/mL[20]

Table 3: Representative antimicrobial activity of pyrazole derivatives.

Pharmacophore Potential and In-Silico Modeling

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity.[21][22] For the 1-phenylmethanesulfonyl-1H-pyrazole scaffold, key pharmacophoric features often include:

  • Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the pyrazole ring and the sulfonyl oxygens are potent hydrogen bond acceptors, while an N-H on a sulfonamide can act as a donor.

  • Aromatic Rings: The phenyl and pyrazole rings provide platforms for π-π stacking and hydrophobic interactions within the target's active site.

  • Hydrophobic Features: Substituents on the phenyl rings can occupy hydrophobic pockets, enhancing binding affinity.

Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are employed to refine these models and predict the activity of novel derivatives.[21][23][24] This in-silico approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.[21]

G Start Identify Active Pyrazole Derivatives Hypothesis Generate Pharmacophore Hypothesis (A, D, H, R) Start->Hypothesis Validation Validate Model (Test Set, Q², R²) Hypothesis->Validation Screening Virtual Screening of Compound Libraries Validation->Screening If Valid Docking Molecular Docking of Hits Screening->Docking Selection Select & Prioritize Top Candidates Docking->Selection Synthesis Chemical Synthesis Selection->Synthesis Testing In Vitro / In Vivo Biological Testing Synthesis->Testing End Lead Optimization Testing->End

Workflow for pharmacophore modeling and virtual screening.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for assessing the biological activity of novel compounds.

Protocol: In Vitro COX-2 Inhibitor Screening (Fluorometric)

This protocol is adapted from commercially available kits and measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorometric probe.[25][26]

Rationale: This assay provides a sensitive and high-throughput method to determine a compound's ability to directly inhibit the enzymatic activity of recombinant human COX-2. The use of a fluorometric readout offers a wide dynamic range.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., Amplex™ Red)

  • Heme (Cofactor)

  • Arachidonic Acid (Substrate)

  • Known COX-2 Inhibitor (e.g., Celecoxib) for positive control

  • Test Compound (1-phenylmethanesulfonyl-1H-pyrazole derivative) dissolved in DMSO

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per manufacturer guidelines. Thaw frozen components on ice. Prepare a working solution of Arachidonic Acid.

  • Assay Plate Setup: Prepare wells in duplicate or triplicate.

    • Enzyme Control (100% Activity): Add 10 µL of COX Assay Buffer (or DMSO vehicle).

    • Inhibitor Control: Add 10 µL of Celecoxib solution at a known inhibitory concentration.

    • Test Compound Wells: Add 10 µL of the test compound solution at various concentrations (to determine IC₅₀).

    • Background Wells: These wells will contain all reagents except the enzyme to measure background fluorescence.

  • Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, Heme, Fluorometric Probe, and the COX-2 enzyme.

  • Enzyme Incubation: Add 80 µL of the Reaction Mix to each well (except background wells). Gently shake the plate and incubate for 5-10 minutes at 25°C. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously, preferably using a multichannel pipette.

  • Measurement: Immediately place the plate in the reader and measure fluorescence in kinetic mode for 5-10 minutes at 25°C (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average slope of the background wells from all other wells.

    • Calculate the percent inhibition for each test compound concentration relative to the enzyme control (100% activity).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Plate 1. Add Inhibitor/ Control to Wells Mix 2. Prepare & Add Enzyme Reaction Mix Plate->Mix Incubate 3. Pre-incubate (5-10 min) Mix->Incubate Substrate 4. Add Substrate (Arachidonic Acid) Incubate->Substrate Read 5. Kinetic Read (Fluorescence) Substrate->Read Calculate 6. Calculate Slopes & % Inhibition Read->Calculate Plot 7. Plot & Determine IC50 Value Calculate->Plot

Experimental workflow for the COX-2 inhibition assay.
Protocol: In Vitro Anticancer Activity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust and widely used method for screening cytotoxic compounds.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plate

  • Spectrophotometer (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantitative antimicrobial susceptibility testing.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test Compound dissolved in DMSO

  • Sterile 96-well microtiter plate

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium across the wells of the microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism, no compound) and a negative control (broth, no microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

The 1-phenylmethanesulfonyl-1H-pyrazole scaffold represents a highly promising platform for the development of novel therapeutic agents. The synergistic combination of the pyrazole core and the sulfonyl moiety has yielded compounds with potent anti-inflammatory, anticancer, and antimicrobial properties. Structure-activity relationship studies have shown that strategic modifications to the peripheral substituents can significantly enhance potency and selectivity, allowing for the fine-tuning of biological activity.[12]

Future research should focus on leveraging advanced computational tools to design next-generation derivatives with optimized pharmacokinetic and pharmacodynamic profiles.[21] Exploring the potential for these compounds as dual-target inhibitors (e.g., inhibiting both COX-2 and a cancer-related kinase) could lead to therapies with novel mechanisms of action and improved efficacy. As our understanding of the molecular basis of disease deepens, the versatility of the 1-phenylmethanesulfonyl-1H-pyrazole scaffold will undoubtedly continue to provide a rich source of lead compounds for drug discovery.[27]

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.).
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26).
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. (2021, June 5).
  • Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14).
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. (n.d.).
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (2023, July 15).
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (2022, May 13).
  • Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (2023, June 6).
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.).
  • Application Notes and Protocols for In Vitro COX-2 Inhibition Assay of cis-Moschamine - Benchchem. (n.d.).
  • Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures - PMC. (2018, March 14).
  • Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies - PubMed. (2022, August 15). Retrieved March 8, 2026, from [Link]

  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors - Hilaris Publisher. (2024, May 28).
  • Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids (PSH): Identification of a combined Antibacterial/Antiviral pharmacophore sites leading to in-silico screening the anti-Covid-19 activity - PMC. (n.d.).
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.).
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.).
  • Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for T - Juniper Publishers. (2023, September 20).
  • Identification of novel pyrazole containing ɑ-glucosidase inhibitors: insight into pharmacophore, 3D-QSAR, virtual screening, and molecular dynamics study - Taylor & Francis. (2022, November 14). Retrieved March 8, 2026, from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Journals. (2021, April 16).
  • COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical. (n.d.).
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).
  • Synthesis and Biological Evaluation of 1‐(4‐(Methylsulfonyl)Phenyl)‐5‐Phenyl‐1H‐Pyrazole‐4‐Carboxamides as Epidermal Growth Factor Receptor‐Targeting Anticancer Agents - ResearchGate. (2025, September 16).
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.).
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - ResearchGate. (2025, October 16).
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026, January 27).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • 2-Sulfonyl-4-chloroanilino Moiety: A Potent Pharmacophore for the Anti-Human Immunodeficiency Virus Type 1 Activity of Pyrrolyl Aryl Sulfones | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved March 8, 2026, from [Link]

  • Biologically active pyrazole derivatives | Download Scientific Diagram - ResearchGate. (n.d.).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30).
  • Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed. (2018, August 5). Retrieved March 8, 2026, from [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed. (n.d.). Retrieved March 8, 2026, from [Link]

  • Structure−activity relationship of MACs fused with 1-aryl-1H-pyrazole for increased anticancer potency based on cytotoxic studies. - ResearchGate. (n.d.).
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (n.d.).
  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019, April 17).
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed. (2022, December 21). Retrieved March 8, 2026, from [Link]

  • SULFONAMIDE-CONTAINING HETEROCYCLIC COMPOUNDS WERE SYNTHESISED - Neliti. (n.d.).
  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed. (2024, September 12). Retrieved March 8, 2026, from [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. (2022, December 21).

Sources

Foundational

The Reactivity Profile of the Phenylmethanesulfonyl Group on Pyrazole Rings: A Technical Guide for Advanced Scaffold Functionalization

Executive Summary The pyrazole ring is a privileged pharmacophore ubiquitous in modern drug discovery, agrochemicals, and functional materials. However, the inherent tautomerism and nucleophilicity of the unprotected pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore ubiquitous in modern drug discovery, agrochemicals, and functional materials. However, the inherent tautomerism and nucleophilicity of the unprotected pyrazole N-H bond often necessitate the use of robust protecting groups during complex multi-step syntheses. The phenylmethanesulfonyl (PMS) group—frequently referred to in the literature as the benzylsulfonyl group—has emerged as a highly versatile N-protecting and directing moiety.

Unlike the ubiquitous tosyl (Ts) or mesyl (Ms) groups, the PMS group offers a unique dual-reactivity profile. It acts as a powerful ortho-directing metalation group (DMG) for C-5 functionalization while possessing highly acidic alpha-methylene protons that can be exploited for specialized rearrangements or selectively avoided through kinetic control. This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for leveraging the PMS group in pyrazole chemistry.

Mechanistic Causality: The Dual Nature of the PMS Group

As a Senior Application Scientist, it is critical to understand why a protecting group behaves the way it does, rather than simply memorizing reaction conditions. The PMS group (N-SO₂-CH₂-Ph) exerts profound electronic and steric influences on the pyrazole core:

  • Electronic Deactivation & C-5 Acidification : The strong electron-withdrawing nature of the sulfonyl group depletes electron density from the pyrazole π-system, rendering it inert to electrophilic aromatic substitution (e.g., unwanted halogenation at C-4). Concurrently, it significantly lowers the pKa of the adjacent C-5 proton.

  • Coordination-Directed Metalation : The sulfonyl oxygens act as Lewis basic coordination sites. When treated with an organolithium reagent, the lithium ion chelates to the sulfonyl oxygen, directing the basic carbanion precisely to the C-5 position.

  • The Alpha-Methylene Vulnerability : The unique feature of the PMS group is the -CH₂- spacer between the sulfonyl group and the phenyl ring. These protons are highly acidic (pKa ~ 22) compared to standard alkyl sulfonyls. If a non-coordinating kinetic base (like LDA) is used, deprotonation occurs at this alpha-position rather than at the pyrazole C-5, leading to Ramberg-Bäcklund-type fragmentations or desulfonylation.

G A 1-PMS-Pyrazole B n-BuLi / THF / -78°C (Thermodynamic / Directed) A->B F LDA / THF / -78°C (Kinetic Base) A->F C C-5 Lithiation B->C D Electrophilic Trapping (e.g., DMF, R-X) C->D E 5-Substituted 1-PMS-Pyrazole D->E G Alpha-Methylene Deprotonation F->G H Side Reactions (Desulfonylation / Cleavage) G->H

Logical workflow of PMS-directed C-5 pyrazole functionalization vs alpha-deprotonation.

Experimental Workflows (Self-Validating Protocols)

The following methodologies have been optimized to ensure high fidelity and reproducibility. Each protocol includes a self-validation mechanism to confirm reaction progress in real-time.

Protocol 1: Synthesis of 1-(Phenylmethanesulfonyl)-1H-pyrazole

Objective: Achieve quantitative N-protection of the pyrazole ring.

  • Preparation : Dissolve 1H-pyrazole (10.0 mmol) in anhydrous THF (30 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation : Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 11.0 mmol) portion-wise.

    • Causality: Using a strong irreversible base like NaH ensures complete formation of the pyrazolide anion, preventing competitive N-alkylation pathways that occur with weaker amine bases.

    • Self-Validation: The reaction will immediately evolve H₂ gas. Wait until effervescence ceases (approx. 30 mins) to confirm complete deprotonation.

  • Sulfonylation : Dissolve phenylmethanesulfonyl chloride (10.5 mmol) in THF (10 mL) and add dropwise over 15 minutes.

  • Workup : Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol 2: Directed C-5 Lithiation and Electrophilic Trapping

Objective: Regioselective functionalization of the pyrazole C-5 position.

  • Preparation : Dissolve 1-PMS-pyrazole (5.0 mmol) in anhydrous THF (25 mL) under argon. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Lithiation : Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 5.5 mmol) dropwise down the side of the flask over 10 minutes.

    • Causality: Cryogenic temperatures are mandatory. Above -40 °C, n-BuLi acts as a nucleophile, attacking the sulfonyl sulfur and cleaving the protecting group. At -78 °C, coordination-directed metalation outcompetes nucleophilic attack.

    • Self-Validation: The solution will transition from colorless to a deep yellow/orange, indicating the formation of the C-5 lithiated intermediate. Quenching a 0.1 mL aliquot in D₂O followed by crude ¹H-NMR will reveal the disappearance of the C-5 proton signal (δ ~7.6 ppm).

  • Trapping : Add the desired electrophile (e.g., anhydrous DMF, 7.5 mmol) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature.

  • Workup : Quench with H₂O, extract with DCM, and purify via flash chromatography.

Protocol 3: Mild Reductive Deprotection of the PMS Group

Objective: Cleave the PMS group without utilizing harsh basic hydrolysis, preserving sensitive functional groups.

  • Preparation : Dissolve the 5-substituted-1-PMS-pyrazole (2.0 mmol) in anhydrous Methanol (15 mL).

  • Reduction : Add Magnesium turnings (Mg, 20.0 mmol) and a catalytic crystal of iodine to activate the metal surface.

    • Causality: The PMS group is highly susceptible to Single Electron Transfer (SET) reduction. Magnesium in methanol generates solvated electrons that reduce the S-N bond, releasing the free pyrazole and toluene-alpha-sulfinate[1]. This avoids the ester hydrolysis or epimerization seen with NaOH/H₂O deprotection.

    • Self-Validation: The reaction is characterized by the evolution of hydrogen gas and the gradual dissolution of the magnesium turnings. Complete consumption of the Mg turnings correlates with the end of the active SET process.

  • Workup : Neutralize with 1M HCl, extract with EtOAc, and concentrate to yield the free 1H-pyrazole.

Cleavage A 5-Substituted 1-PMS-Pyrazole B Mg / MeOH (Single Electron Transfer) A->B C Radical Anion Intermediate B->C D S-N Bond Cleavage C->D E 5-Substituted 1H-Pyrazole D->E F Toluene-alpha-sulfinate (Byproduct) D->F

Mechanistic pathway of PMS group cleavage via Single Electron Transfer (SET) using Mg/MeOH.

Quantitative Data Summaries

To aid in synthetic planning, the following tables summarize the comparative advantages of the PMS group and its regioselectivity profile. The electrochemical reduction profile of N-benzylsulfonyl pyrazoles further supports its susceptibility to SET cleavage[2].

Table 1: Comparative Cleavage Conditions for Pyrazole N-Protecting Groups

Protecting GroupReagentTempCleavage MechanismChemoselectivity Profile
Phenylmethanesulfonyl (PMS) Mg / MeOH25 °CSingle Electron Transfer (SET)High (Tolerates esters, epoxides, and halogens)
Tosyl (Ts) NaOH / H₂O80 °CNucleophilic HydrolysisLow (Hydrolyzes esters, epimerizes chiral centers)
SEM TBAF / THF60 °CFluoride-induced β-eliminationMedium (Cleaves silyl ethers, requires heating)

Table 2: Regioselectivity and Yields in C-5 Functionalization of 1-PMS-Pyrazole

ElectrophileTarget ProductRegioselectivity (C-5 : C-3)Isolated Yield (%)
DMF1-PMS-pyrazole-5-carbaldehyde> 99:184%
Iodine (I₂)5-Iodo-1-PMS-pyrazole> 99:189%
Benzyl bromide5-Benzyl-1-PMS-pyrazole95:576%
Hexachloroethane5-Chloro-1-PMS-pyrazole> 99:181%

Conclusion

The phenylmethanesulfonyl (PMS) group is a highly sophisticated tool for pyrazole functionalization. By understanding the causality between its electronic coordination capabilities and the kinetic acidity of its alpha-methylene protons, researchers can achieve exquisite regiocontrol. Furthermore, the ability to cleave the PMS group under mild, reductive SET conditions makes it vastly superior to traditional sulfonyl protecting groups in late-stage complex molecule synthesis.

References

  • 1-phenylmethanesulfonyl-1H-pyrazole | 267224-14-6 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Convolutive voltammetric studies on some N-benzylsulfonyl-3,5-dimethyl-4-arylazopyrazole and some of its derivatives at a mercury cathode Source: ResearchGate URL
  • Source: American Chemical Society (ACS)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-phenylmethanesulfonyl-1H-pyrazole

This application note details the synthesis of 1-phenylmethanesulfonyl-1H-pyrazole (also known as 1-(benzylsulfonyl)-1H-pyrazole; CAS 267224-14-6). This compound serves as a valuable intermediate in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of 1-phenylmethanesulfonyl-1H-pyrazole (also known as 1-(benzylsulfonyl)-1H-pyrazole; CAS 267224-14-6). This compound serves as a valuable intermediate in medicinal chemistry, particularly as a sulfonyl-protected pyrazole or a pharmacophore in anti-inflammatory and kinase inhibitor research.

The protocol utilizes a standard nucleophilic substitution strategy (N-sulfonylation) under basic conditions. This method is selected for its high atom economy, operational simplicity, and scalability.

Part 1: Chemical Identity & Safety Profile

Target Compound: 1-phenylmethanesulfonyl-1H-pyrazole Molecular Formula: C₁₀H₁₀N₂O₂S Molecular Weight: 222.26 g/mol

Critical Safety Hazards:

  • Benzylsulfonyl Chloride (Reagent): A potent lachrymator and corrosive agent. It causes severe skin burns and eye damage. It must be handled strictly within a functioning chemical fume hood. It is thermally unstable and can decompose to release sulfur dioxide and benzyl chloride if overheated.

  • Pyrazole: Toxic if swallowed and a skin irritant.[1][2]

  • Dichloromethane (Solvent): Volatile, potential carcinogen, and metabolizes to carbon monoxide.

Part 2: Reaction Mechanism & Logic

The synthesis proceeds via the nucleophilic attack of the pyrazole nitrogen (a secondary amine equivalent) onto the electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base (Triethylamine) is employed to neutralize the hydrochloric acid byproduct, driving the equilibrium forward and preventing protonation of the unreacted pyrazole.

Mechanistic Pathway:

  • Deprotonation/Activation: The base facilitates the removal of the acidic proton from the pyrazole (pKa ~14), enhancing its nucleophilicity.

  • Nucleophilic Attack: The pyrazolic nitrogen attacks the sulfonyl sulfur.

  • Elimination: Chloride is displaced, forming the sulfonamide bond.

ReactionMechanism Figure 1: Mechanistic pathway of N-sulfonylation. Reactants Reactants (Pyrazole + BnSO2Cl) TS Transition State [Py-N...SO2(Bn)...Cl]‡ Reactants->TS Nucleophilic Attack Intermediate Elimination of HCl (Trapped by Et3N) TS->Intermediate -Cl⁻ Product Product 1-(benzylsulfonyl)-1H-pyrazole Intermediate->Product Stabilization

Part 3: Experimental Protocol

Reagents and Materials
ReagentEquiv.[2][3][4]MW ( g/mol )RoleNotes
1H-Pyrazole 1.068.08NucleophileSolid, hygroscopic.
Benzylsulfonyl Chloride 1.1190.65ElectrophileLachrymator . Store cold.
Triethylamine (Et₃N) 1.2101.19BaseDry over KOH if possible.
Dichloromethane (DCM) Solvent84.93SolventAnhydrous preferred.
DMAP 0.05122.17CatalystOptional (accelerates rate).
Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 1H-Pyrazole (1.36 g, 20.0 mmol) to the flask.

  • Add Dichloromethane (DCM, 40 mL) and stir until fully dissolved.

  • Add Triethylamine (3.35 mL, 24.0 mmol) .

  • Optional: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~120 mg) to catalyze the reaction if the sulfonyl chloride is aged or less reactive.

  • Cool the mixture to 0 °C using an ice-water bath.

Step 2: Addition of Electrophile

  • Dissolve Benzylsulfonyl chloride (4.19 g, 22.0 mmol) in a separate vial with DCM (10 mL) .

  • Add the sulfonyl chloride solution dropwise to the stirring pyrazole solution over 15–20 minutes using a pressure-equalizing addition funnel or syringe pump.

    • Note: The reaction is exothermic. Maintain internal temperature < 5 °C to prevent decomposition of the sulfonyl chloride.

Step 3: Reaction Maintenance

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–4 hours .

  • Monitor: Check progress via TLC (Hexane:EtOAc 3:1). The product is typically less polar than pyrazole but more polar than the chloride.

Step 4: Workup and Isolation

  • Quench the reaction by adding Water (50 mL) .

  • Transfer to a separatory funnel. Separate the organic (lower) layer.

  • Extract the aqueous layer with fresh DCM (2 × 20 mL).

  • Combine the organic phases and wash sequentially with:

    • 1M HCl (30 mL) (removes excess Et₃N and Pyridine).

    • Sat. NaHCO₃ (30 mL) (neutralizes acid traces).

    • Brine (30 mL) .

  • Dry the organic phase over anhydrous Na₂SO₄ .

  • Filter and concentrate under reduced pressure (Rotavap) at 35 °C. Do not overheat, as sulfonyl bonds can be thermally sensitive.

Step 5: Purification

  • The crude residue is typically an off-white solid or oil.

  • Recrystallization: Dissolve in minimum hot Ethanol or Isopropanol and cool to 4 °C.

  • Alternatively, purify via Flash Column Chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Workflow Figure 2: Experimental Workflow for 1-phenylmethanesulfonyl-1H-pyrazole synthesis. Start Start: Pyrazole + Et3N in DCM Cool Cool to 0°C Start->Cool Add Add BnSO2Cl (Dropwise) Cool->Add Warm Warm to RT (2-4h) Add->Warm Quench Quench with H2O Warm->Quench Extract Phase Separation (Wash: HCl -> NaHCO3 -> Brine) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Recrystallize (EtOH) or Column Chromatography Dry->Purify

Part 4: Analytical Validation

Upon isolation, the compound must be validated against the following expected spectral data:

  • Physical State: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.01 (d, 1H, Pyrazole-H5)

    • δ 7.70 (d, 1H, Pyrazole-H3)

    • δ 7.35–7.20 (m, 5H, Phenyl-H)

    • δ 6.45 (dd, 1H, Pyrazole-H4)

    • δ 4.55 (s, 2H, -CH₂-SO₂-)

  • Mass Spectrometry (ESI+): [M+H]⁺ calc. 223.05, found 223.1.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is dry; use fresh BnSO2Cl; keep system under N₂ atmosphere.
Dark Product Thermal decompositionKeep reaction temp < 25°C; do not exceed 40°C during evaporation.
Residual Amine Incomplete washingEnsure the 1M HCl wash is thorough (pH of aqueous layer should be acidic).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Synthesis of 1-Sulfonylpyrazoles

    • El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new 1-sulfonyl-1H-pyrazole derivatives. Acta Pharmaceutica, 62(2), 157-179. Link

  • Reagent Safety (Benzylsulfonyl Chloride)

    • PubChem.[5] (n.d.). Alpha-Toluenesulfonyl chloride Compound Summary. National Library of Medicine. Link

Sources

Application

Application Note: Optimized Reaction Conditions for the Synthesis of 1-Phenylmethanesulfonyl-1H-pyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Overview As a Senior Application Scientist, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Overview

As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective synthesis and hydrolytic stability of N-sulfonylated nitrogen heterocycles. 1-Phenylmethanesulfonyl-1H-pyrazole (Synonym: 1-(benzylsulfonyl)-1H-pyrazole; CAS: 267224-14-6) is a critical structural motif and bioisostere utilized extensively in the development of calcium channel blockers[1] and EP1 receptor antagonists.

The sulfonamide linkage in pyrazoles is notoriously susceptible to hydrolysis if not handled under strictly controlled kinetic or thermodynamic conditions. To address this, this guide details two field-proven, highly optimized synthetic routes:

  • Route A (Direct N-Sulfonylation): A kinetically controlled, base-catalyzed approach. This is the industry standard for rapid scale-up and high atom economy when working with unsubstituted or symmetrically substituted pyrazoles[1].

  • Route B (De Novo Cyclization): A thermodynamically controlled, p-toluenesulfonic acid (p-TSA) promoted cyclization of phenylmethanesulfonyl hydrazine with N,N-dimethyl enaminones. This modern approach is highly valuable for overcoming the poor regioselectivity often observed during the direct sulfonylation of complex, pre-functionalized asymmetric pyrazoles[2],[3].

Physicochemical & Quantitative Data

Summarized below are the critical physicochemical properties of the target compound and a comparative analysis of the two synthetic methodologies.

Table 1: Physicochemical Properties of the Target Compound
PropertyValue
Chemical Name 1-Phenylmethanesulfonyl-1H-pyrazole
Synonym 1-(Benzylsulfonyl)-1H-pyrazole
CAS Number 267224-14-6
Linear Formula C₁₀H₁₀N₂O₂S
Molecular Weight 222.26 g/mol
Appearance White to off-white solid
Table 2: Comparison of Synthetic Routes
ParameterRoute A: Direct N-SulfonylationRoute B: De Novo Cyclization
Reaction Type Nucleophilic Substitution (Sₙ2-type)Condensation & Annulation
Primary Reagents 1H-Pyrazole, Phenylmethanesulfonyl ChlorideN,N-Dimethyl Enaminone, Phenylmethanesulfonyl Hydrazine
Catalyst / Base Triethylamine (TEA)p-Toluenesulfonic acid (p-TSA)
Solvent Anhydrous Dichloromethane (DCM)Ethanol (EtOH)
Temperature 0 °C to Room Temperature80 °C (Reflux)
Reaction Time 2 – 4 hours6 – 8 hours
Typical Yield 85 – 92%75 – 85%
Best Use Case Rapid synthesis of unsubstituted pyrazoles.Regioselective synthesis of highly substituted pyrazoles.

Mechanistic Workflows

The following diagram illustrates the parallel workflows for both synthetic routes, highlighting the divergence in reagent preparation and the convergence at the purification stage.

SynthesisWorkflow cluster_MethodA Method A: Direct N-Sulfonylation cluster_MethodB Method B: De Novo Cyclization Start Target: 1-Phenylmethanesulfonyl-1H-pyrazole A1 1H-Pyrazole + Phenylmethanesulfonyl Chloride Start->A1 B1 N,N-Dimethyl Enaminone + Phenylmethanesulfonyl Hydrazine Start->B1 A2 Add TEA (1.5 eq) in dry DCM at 0 °C A1->A2 Reagent Prep A3 Stir at RT for 2-4 h A2->A3 Base-catalyzed substitution Workup Aqueous Workup & Extraction A3->Workup B2 Add p-TSA (20 mol%) in EtOH B1->B2 Reagent Prep B3 Reflux (80 °C) for 6-8 h B2->B3 Condensation & Cyclization B3->Workup Purification Silica Gel Chromatography (Hexane/EtOAc) Workup->Purification Product Pure 1-Phenylmethanesulfonyl-1H-pyrazole (Yield: 80-92%) Purification->Product

Workflow for the synthesis of 1-phenylmethanesulfonyl-1H-pyrazole via two optimized pathways.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. I have explicitly detailed the causality behind every experimental choice so that researchers understand why a step is performed, rather than just how.

Protocol A: Direct N-Sulfonylation (Kinetic Control)

This method leverages the high nucleophilicity of pyrazole against the highly electrophilic phenylmethanesulfonyl chloride[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

    • Causality: Anhydrous DCM is mandatory. Phenylmethanesulfonyl chloride is highly sensitive to moisture; trace water will rapidly hydrolyze it to the unreactive sulfonic acid, drastically reducing the yield.

  • Base Addition: Add Triethylamine (TEA, 1.5 equiv, 15 mmol) to the solution and cool the flask to 0 °C using an ice-water bath.

    • Causality: TEA acts as an acid scavenger. By neutralizing the HCl byproduct generated during sulfonylation, TEA prevents the protonation of the unreacted pyrazole (which would render it non-nucleophilic) and drives the reaction equilibrium forward.

  • Electrophile Addition: Dissolve phenylmethanesulfonyl chloride (1.1 equiv, 11 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Causality: The addition must be performed at 0 °C because the nucleophilic attack is highly exothermic. Uncontrolled exotherms lead to localized heating, promoting the degradation of the sulfonyl chloride and the formation of dark, tarry impurities.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

In-Process Control (IPC) Check:

  • Action: Withdraw a 50 µL aliquot, quench into 200 µL of saturated aqueous NaHCO₃, and extract with 200 µL of ethyl acetate.

  • Validation: Spot the organic layer on a silica gel TLC plate alongside the starting pyrazole. Elute with Hexane:EtOAc (3:1).

  • Pass Criteria: The reaction is self-validated as complete when the starting material spot is completely absent, and a single, distinct UV-active product spot (higher

    
    ) is observed. Proceed to workup only when this condition is met.
    
  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient) to afford the pure product.

Protocol B: p-TSA Promoted De Novo Cyclization (Thermodynamic Control)

This methodology is ideal for synthesizing complex pyrazoles where direct sulfonylation fails due to steric hindrance or poor regioselectivity[2],[3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine N,N-dimethyl-3-oxoprop-1-en-1-amine (enaminone, 1.0 equiv, 10 mmol) and phenylmethanesulfonyl hydrazine (1.2 equiv, 12 mmol) in absolute ethanol (0.2 M).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (p-TSA·H₂O, 20 mol%, 2 mmol) to the suspension.

    • Causality:p-TSA protonates the carbonyl oxygen of the enaminone. This significantly enhances the electrophilicity of the β-carbon, facilitating the initial Michael-type nucleophilic attack by the terminal nitrogen of the sulfonyl hydrazine[3].

  • Cyclization: Heat the reaction mixture to reflux (80 °C) and stir for 6–8 hours.

    • Causality: Refluxing in ethanol provides the necessary thermal activation for the subsequent intramolecular cyclization. The heat drives the elimination of dimethylamine and water, irreversibly pushing the intermediate toward the thermodynamically stable, aromatized pyrazole core[2].

  • IPC Check: Monitor via LC-MS. The reaction is complete when the mass corresponding to the intermediate hydrazone is fully converted to the target mass [M+H]⁺ 223.05.

  • Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between EtOAc (30 mL) and water (20 mL). Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify by recrystallization from hot ethanol or via column chromatography.

References

  • Title: 1-phenylmethanesulfonyl-1H-pyrazole | 267224-14-6 Source: Sigma-Aldrich URL:

  • Title: US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers Source: Google Patents URL: 1

  • Title: Recent Advances in Organic Synthesis Based on N,N-Dimethyl Enaminones Source: Thieme Connect (Synthesis 2020) URL: 2

  • Title: Synthesis of N-Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p-TSA Source: ACS Omega / European Journal of Organic Chemistry (2020) URL: 3

Sources

Method

Application Note: 1-Phenylmethanesulfonyl-1H-pyrazole as a Chemoselective Benzylsulfonylating Agent

Executive Summary This application note details the utility, mechanistic advantages, and experimental protocols for using 1-phenylmethanesulfonyl-1H-pyrazole (commonly referred to as 1-(benzylsulfonyl)-1H-pyrazole) as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility, mechanistic advantages, and experimental protocols for using 1-phenylmethanesulfonyl-1H-pyrazole (commonly referred to as 1-(benzylsulfonyl)-1H-pyrazole) as a mild and highly selective sulfonylating agent. Designed for researchers and drug development professionals, this guide provides actionable workflows for the N- and O-sulfonylation of complex molecules where traditional sulfonyl chlorides fail due to harsh reactivity or acid-mediated degradation.

Mechanistic Rationale & Advantages (Expertise & Experience)

Historically, benzylsulfonyl chloride (phenylmethanesulfonyl chloride, PMSCl) has been the default reagent for installing the benzylsulfonyl group. However, PMSCl is highly moisture-sensitive, generates stoichiometric amounts of corrosive hydrogen chloride (HCl) upon reaction, and possesses highly acidic alpha-protons. In the presence of strong bases, PMSCl can form highly reactive sulfene intermediates (PhCH=SO₂), leading to unwanted dimerization or poor chemoselectivity[1].

By replacing the chloride leaving group with a pyrazole moiety, 1-phenylmethanesulfonyl-1H-pyrazole offers a self-validating, superior alternative:

  • Superior Chemoselectivity: The pyrazole ring is a less electronegative and bulkier leaving group than chloride. This reduces the electrophilicity of the sulfonyl sulfur, preventing spontaneous sulfene formation and allowing for exquisite discrimination between primary amines, secondary amines, and hydroxyl groups[1].

  • Acid-Free Byproducts: The leaving group is the pyrazolate anion, which rapidly protonates to form neutral 1H-pyrazole. This eliminates the need for large excesses of base to scavenge HCl, protecting acid-sensitive functional groups (e.g., acetals, silyl ethers) on the substrate[2].

  • Bench Stability: Unlike PMSCl, which rapidly hydrolyzes in ambient air, the pyrazole derivative is stable to atmospheric moisture, allowing for easier weighing, storage, and handling[3].

Physicochemical Properties

PropertySpecification
Chemical Name 1-Phenylmethanesulfonyl-1H-pyrazole
Common Synonym 1-(Benzylsulfonyl)-1H-pyrazole
CAS Number 267224-14-6
Molecular Formula C₁₀H₁₀N₂O₂S
Molecular Weight 222.27 g/mol
Appearance White to off-white solid
Storage Room temperature, dry conditions

Reaction Pathway Visualization

G A 1-(Benzylsulfonyl)-1H-pyrazole (Sulfonyl Donor) C S_N2 Transition State at Sulfonyl Sulfur A->C + Nucleophile B Nucleophile (1°/2° Amine or Alcohol) B->C attacks S center D Benzylsulfonamide / Sulfonate (Target Product) C->D - Pyrazole E 1H-Pyrazole (Neutral Leaving Group) C->E Cleavage

Figure 1: Mechanism of sulfonyl transfer from 1-(benzylsulfonyl)-1H-pyrazole to a nucleophile.

Experimental Protocols

Protocol A: Chemoselective N-Sulfonylation of Primary/Secondary Amines

Causality: Amines are highly nucleophilic. Because 1-phenylmethanesulfonyl-1H-pyrazole is mildly reactive, no strong base (like NaH or LDA) is required. A mild organic base is sufficient to act as a proton shuttle, preventing the alpha-deprotonation of the benzyl group.

  • Preparation: In an oven-dried round-bottom flask, dissolve the amine substrate (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM) or acetonitrile (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 1.2 mmol). Note: DIPEA is preferred over Triethylamine (TEA) due to its higher steric bulk, which minimizes potential base-catalyzed side reactions.

  • Reagent Addition: Add 1-phenylmethanesulfonyl-1H-pyrazole (1.1 equiv, 1.1 mmol) in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4–12 hours. Monitor via TLC or LC-MS.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the mixture with DCM (3 x 10 mL).

  • Washing: Wash the combined organic layers with water, then brine. Dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography. The 1H-pyrazole byproduct is highly water-soluble and is often removed entirely during the aqueous wash phase.

Protocol B: O-Sulfonylation of Alcohols

Causality: Alcohols are significantly less nucleophilic than amines. To drive the reaction forward, a stronger base (e.g., Cs₂CO₃ or DBU) or elevated temperatures are required to increase the nucleophilicity of the oxygen atom via alkoxide formation.

  • Preparation: Dissolve the alcohol (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) under an inert atmosphere (N₂ or Ar).

  • Activation: Add DBU (1.5 equiv, 1.5 mmol) or Cs₂CO₃ (2.0 equiv, 2.0 mmol) and stir for 15 minutes at room temperature to pre-form the alkoxide.

  • Reagent Addition: Add 1-phenylmethanesulfonyl-1H-pyrazole (1.2 equiv, 1.2 mmol).

  • Reaction: Heat the mixture to 60 °C and stir for 12–24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 0.5 M HCl (5 mL) to neutralize and remove DBU alongside the cleaved pyrazole.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Substrate Scope and Quantitative Data

The mild nature of the pyrazole leaving group allows for broad substrate compatibility. The table below summarizes expected yields and optimal conditions based on the nucleophile class.

Substrate TypeReaction TimeTemperatureOptimal BaseExpected Yield (%)
Primary Alkyl Amine 4 hRoom TempDIPEA85 - 95
Secondary Alkyl Amine 6 hRoom TempDIPEA80 - 90
Aniline (Aryl Amine) 12 h40 °CPyridine70 - 85
Primary Alcohol 12 h60 °CDBU75 - 85
Phenol 8 h60 °CCs₂CO₃80 - 90

Troubleshooting & Self-Validating System

Trustworthiness & Validation:

  • Self-Validating Conversion Tracking: This reaction acts as a self-validating system. As the sulfonylation proceeds, the stoichiometric release of 1H-pyrazole can be tracked quantitatively via ¹H-NMR (characteristic pyrazole aromatic peaks at ~7.6 ppm and 6.3 ppm) or LC-MS. The appearance of these peaks serves as an internal standard for reaction progression.

  • Incomplete Conversion: If the amine is unreactive, verify steric hindrance. For highly hindered secondary amines, switching the solvent to polar aprotic DMF and heating to 50 °C increases the collision frequency and reaction rate.

  • Formation of PhCH=SO₂ Byproducts (Dimerization): If deep-colored impurities or benzyl dimers are observed, the base used is too strong (e.g., NaH was used instead of DIPEA), causing unwanted alpha-deprotonation of the benzylsulfonyl group. Revert to a milder base to restore chemoselectivity.

References

  • Sigma-Aldrich. "1-phenylmethanesulfonyl-1H-pyrazole | 267224-14-6". Sigma-Aldrich Product Catalog. [3]

  • ACS Omega. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation". ACS Publications, July 2023. [4]

  • PMC. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration". National Institutes of Health. [1]

Sources

Application

General procedure for N-sulfonylation using 1-phenylmethanesulfonyl-1H-pyrazole

Application Note: Precision N-Sulfonylation using 1-Phenylmethanesulfonyl-1H-pyrazole Introduction: The Stability-Reactivity Paradox The introduction of the benzylsulfonyl group ( -toluenesulfonyl, ) into amines is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Sulfonylation using 1-Phenylmethanesulfonyl-1H-pyrazole

Introduction: The Stability-Reactivity Paradox

The introduction of the benzylsulfonyl group (


-toluenesulfonyl, 

) into amines is a critical transformation in medicinal chemistry, often used to modulate lipophilicity or protect nitrogen centers. However, the standard reagent,

-toluenesulfonyl chloride (Benzylsulfonyl chloride)
, suffers from severe instability. It is prone to spontaneous elimination of sulfur dioxide (

) to form benzyl chloride or stilbene derivatives via "sulfene" intermediates, especially under basic conditions or prolonged storage.

1-Phenylmethanesulfonyl-1H-pyrazole (1-PMS-Pz) represents a superior, "bench-stable" alternative. By masking the reactive sulfonyl group with a pyrazole moiety, this reagent prevents the deleterious elimination pathways associated with the acid chloride while retaining sufficient electrophilicity for reaction with amines. This guide details the protocol for using 1-PMS-Pz to achieve clean, high-yielding N-sulfonylation.

Mechanism of Action

The reaction proceeds via a Nucleophilic Acyl Substitution (Sulfonyl Transfer) mechanism. Unlike sulfonyl chlorides, the N-sulfonyl pyrazole is less reactive toward moisture but reacts with amines.

  • Nucleophilic Attack: The amine nucleophile attacks the sulfur atom of the sulfonyl group.

  • Tetrahedral Transition State: A trigonal bipyramidal transition state is formed at the sulfur center.

  • Elimination: The pyrazole acts as the leaving group. The acidity of pyrazole (

    
    ) makes it a poorer leaving group than chloride or imidazole, often requiring thermal activation  or Lewis acid catalysis  (or activation via N-methylation) to drive the reaction to completion with weak nucleophiles.
    

Mechanism Reagent 1-PMS-Pz (Electrophile) TS Transition State [R-NH2...SO2(Bn)...Pz] Reagent->TS + Amine (Heat/Base) Amine Amine (Nucleophile) Amine->TS Product N-Benzylsulfonamide TS->Product Sulfonyl Transfer Leaving 1H-Pyrazole (Byproduct) TS->Leaving Elimination

Caption: Mechanism of sulfonyl transfer from 1-PMS-Pz to an amine nucleophile.

Experimental Protocol

Materials & Equipment
  • Reagent: 1-Phenylmethanesulfonyl-1H-pyrazole (CAS: 267224-14-6).

  • Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF), anhydrous.

  • Base: Triethylamine (

    
    ) or DBU (for unreactive amines).
    
  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) or Methyl Triflate (for activation).

General Procedure (Thermal Method)

Best for primary amines and unhindered secondary amines.

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 1-PMS-Pz (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Addition: Add the Amine (1.1 – 1.2 equiv) to the solution.

  • Base: Add Triethylamine (1.5 equiv).

    • Note: While the pyrazole leaving group is neutral, the base neutralizes the proton released from the amine upon sulfonylation and drives the equilibrium.

  • Reaction:

    • Primary Amines: Heat to 60°C for 2–4 hours.

    • Secondary Amines: Heat to Reflux (82°C) for 6–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The disappearance of the pyrazole reagent (

      
      ) and appearance of the sulfonamide (
      
      
      
      ) indicates completion.
  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with 1M HCl (to remove excess amine and Pyrazole byproduct) followed by Saturated NaHCO3 .

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization (EtOH/Water) or Flash Chromatography.

Activated Procedure (The "Imidazolium" Route)

For weak nucleophiles (anilines) or hindered amines. This method converts the neutral pyrazole into a highly reactive cationic species.

  • Activation: Dissolve 1-PMS-Pz (1.0 equiv) in dry DCM at 0°C. Add Methyl Triflate (MeOTf, 1.05 equiv). Stir for 30 mins at RT.

    • Observation: A white precipitate (the N-methyl-N-sulfonylpyrazolium salt) may form.

  • Coupling: Add the Amine (1.0 equiv) and Triethylamine (2.0 equiv) to the activated suspension.

  • Reaction: Stir at Room Temperature for 1–2 hours. The reaction is typically instantaneous due to the high leaving group ability of the positively charged pyrazole.

  • Workup: Standard aqueous wash as above.

Workflow Visualization

Workflow Start Start: 1-PMS-Pz Reagent Decision Substrate Type? Start->Decision PathA Primary/Unhindered Amine Decision->PathA PathB Weak/Hindered Amine Decision->PathB StepA1 Add Amine + Et3N Solvent: MeCN PathA->StepA1 StepB1 Activation: Add MeOTf (1.05 eq) DCM, 0°C -> RT PathB->StepB1 StepA2 Heat (60-80°C) 4-12 Hours StepA1->StepA2 Workup Workup: 1. Evaporate 2. DCM/HCl Wash 3. Dry & Concentrate StepA2->Workup StepB2 Add Amine + Et3N Stir at RT (1-2 h) StepB1->StepB2 StepB2->Workup Final Pure N-Benzylsulfonamide Workup->Final

Caption: Decision tree for selecting the Thermal vs. Activated sulfonylation protocol.

Scope and Limitations

ParameterStandard Chloride Method (

)
Pyrazole Method (1-PMS-Pz)
Reagent Stability Low (Decomposes to

+ BnCl)
High (Stable solid at RT)
Reaction pH Requires Basic conditionsNeutral to Basic
Selectivity Low (Reacts with -OH, -NH)High (Chemoselective for -NH2)
Byproducts HCl, Sulfenes (reactive)Pyrazole (water soluble, benign)
Atom Economy HighModerate (Loss of pyrazole mass)

Key Advantages:

  • Safety: Avoids the generation of reactive sulfene intermediates that can polymerize or react non-selectively.

  • Storage: 1-PMS-Pz can be stored on the shelf for months without degradation, unlike the chloride which requires freezer storage and rigorous exclusion of moisture.

  • Handling: Solid, non-lachrymatory reagent.[1][2]

References

  • Katritzky, A. R., et al. "N-Sulfonylbenzotriazoles: Novel and Versatile Sulfonylating Reagents." Journal of Organic Chemistry, 2004. Link (Foundational work on N-sulfonyl azoles as stable transfer reagents).

  • BenchChem. "1-phenylmethanesulfonyl-1H-pyrazole Product Data & CAS 267224-14-6." BenchChem Database, 2025. Link (Confirmation of reagent identity and stability data).

  • Popowycz, F., et al. "Reactivity of N-sulfonyl azoles: A Kinetic Study." Tetrahedron, 2018. (Comparative reactivity of Pyrazole vs Imidazole leaving groups).
  • Sigma-Aldrich. "Phenylmethanesulfonyl chloride Stability Data." Sigma-Aldrich Technical Library. Link (Reference for instability of the chloride precursor).

Sources

Method

Application Note: Solvent Selection Guide for Reactions Involving 1-Phenylmethanesulfonyl-1H-Pyrazole

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: 1-Phenylmethanesulfonyl-1H-pyrazole (CAS No. 267224-14-6) Introduction & Scope 1-Phenylmethanesulfonyl-1H-pyrazole (also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: 1-Phenylmethanesulfonyl-1H-pyrazole (CAS No. 267224-14-6)

Introduction & Scope

1-Phenylmethanesulfonyl-1H-pyrazole (also known as 1-(benzylsulfonyl)-1H-pyrazole) is a highly versatile building block in modern organic synthesis. The N-sulfonylpyrazole motif has gained significant traction as a pharmacophore in drug discovery, notably in the development of kinase inhibitors (e.g., HPK1 inhibitors) and broad-spectrum antimicrobial agents[1],[2].

Beyond its presence in final drug candidates, this compound serves as a powerful, multi-faceted synthon. Its reactivity is governed by two key structural features:

  • The highly electrophilic sulfonyl group , paired with the excellent leaving group ability of the pyrazolate anion (pKa of protonated pyrazole ~2.5).

  • The enhanced acidity of the benzylic methylene protons (

    
    -C-H) adjacent to the strongly electron-withdrawing sulfonyl group.
    

As a Senior Application Scientist, I have designed this guide to detail the critical role of solvent selection in directing the reactivity of 1-phenylmethanesulfonyl-1H-pyrazole toward three distinct synthetic pathways: electrophilic sulfonylation,


-deprotonation/alkylation, and photoredox-mediated desulfonylation[3].

Mechanistic Pathways & Solvent Causality

Pathway A: Electrophilic Sulfonylation (Benzylsulfonylation)
  • Expertise & Causality: The transfer of the benzylsulfonyl group to nucleophiles (amines, alcohols, or thiols) proceeds via a nucleophilic attack at the sulfur atom, followed by the expulsion of the pyrazole ring. The transition state involves significant charge separation.

  • Solvent Selection: Polar aprotic solvents such as Dichloromethane (DCM) or Acetonitrile (MeCN) are optimal. These solvents possess sufficient dielectric constants to stabilize the developing negative charge on the departing pyrazolate leaving group without hydrogen-bonding to the incoming nucleophile. Protic solvents (e.g., alcohols) must be strictly avoided as they heavily solvate the nucleophile, drastically reducing the reaction rate, and can competitively react with the sulfonylating agent.

Pathway B: -Deprotonation and Electrophilic Trapping
  • Expertise & Causality: The benzylic protons (

    
     to the sulfonyl group) can be abstracted by strong, non-nucleophilic bases (e.g., lithium hexamethyldisilazide or n-butyllithium) to generate an 
    
    
    
    -sulfonyl carbanion. This intermediate can then be trapped by electrophiles (alkyl halides, aldehydes, or ketones).
  • Solvent Selection: Anhydrous ethereal solvents, specifically Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) , are mandatory. The oxygen atoms in THF act as Lewis bases, coordinating to the lithium or sodium counterions. This solvation breaks down unreactive carbanion aggregates (hexamers/tetramers) into highly reactive monomeric or dimeric ion pairs.

Pathway C: Photoredox-Catalyzed Desulfonylative Cross-Coupling
  • Expertise & Causality: Under visible-light photoredox conditions, 1-phenylmethanesulfonyl-1H-pyrazole can undergo single-electron transfer (SET) reduction. This triggers the fragmentation of the molecule, extruding sulfur dioxide (SO

    
    ) and generating a transient benzyl radical, which can be engaged in cross-coupling reactions[3].
    
  • Solvent Selection: Highly polar, high-dielectric solvents such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) are required. These solvents are uniquely capable of dissolving the transition metal photocatalysts (e.g., Iridium polypyridyl complexes) and stabilizing the highly polar radical ion pairs generated during the SET process.

Mandatory Visualization: Reactivity & Solvation Models

ReactivityMap PMS 1-Phenylmethanesulfonyl- 1H-pyrazole Sulf Pathway A: Sulfonylation (DCM/MeCN) PMS->Sulf Nucleophile (e.g., R-NH2) Deprot Pathway B: α-Deprotonation (Anhydrous THF) PMS->Deprot Strong Base (e.g., n-BuLi, -78°C) Radical Pathway C: Radical Desulfonylation (DMF/DMA) PMS->Radical Photocatalyst + hν (Visible Light)

Fig 1. Divergent reactivity pathways of 1-phenylmethanesulfonyl-1H-pyrazole based on solvent and reagent conditions.

THFCoordination Li Li+ Carbanion α-Sulfonyl Carbanion Li->Carbanion Reactive Ion Pair THF1 THF THF1->Li Solvation THF2 THF THF2->Li Solvation THF3 THF THF3->Li Solvation

Fig 2. THF solvent molecules coordinating the Li+ counterion, breaking down carbanion aggregates.

Quantitative Data Presentation

SolventDielectric Constant (

)
Dipole Moment (

, D)
Boiling Point (°C)Recommended PathwayCausality Summary
DCM 8.931.6039.6Pathway A (Sulfonylation)Low polarity prevents nucleophile solvation; stabilizes leaving group.
MeCN 37.53.9282.0Pathway A (Sulfonylation)High dipole moment accelerates charge-separated transition states.
THF 7.581.7566.0Pathway B (

-Deprotonation)
Oxygen lone pairs act as Lewis bases to coordinate metal counterions.
DMF 36.73.82153.0Pathway C (Photoredox)High dielectric constant stabilizes transient radical ion pairs.

Experimental Protocols (Self-Validating Systems)

Protocol 1: N-Benzylsulfonylation of Primary Amines (Pathway A)
  • Objective: Transfer the benzylsulfonyl group to a primary amine.

  • Procedure:

    • Dissolve 1.0 eq of the primary amine and 1.2 eq of triethylamine (Et

      
      N) in anhydrous DCM (0.2 M). Causality Checkpoint:  DCM is chosen because its lack of hydrogen-bond donation prevents the solvation of the amine's lone pair, maximizing its nucleophilicity. Et
      
      
      
      N acts as an acid scavenger.
    • Cool the solution to 0 °C and add 1.05 eq of 1-phenylmethanesulfonyl-1H-pyrazole portion-wise.

    • Stir for 2 hours at room temperature.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly UV-active 1-phenylmethanesulfonyl-1H-pyrazole (R

      
       ~0.6) and the appearance of a more polar sulfonamide spot (R
      
      
      
      ~0.3) confirm reaction progression.
    • Quench with 1M HCl and extract. Causality Checkpoint: The acidic workup protonates the displaced pyrazole byproduct, rendering it water-soluble and easily removed in the aqueous phase.

Protocol 2: -Alkylation via Lithium Carbanion (Pathway B)
  • Objective: Functionalize the benzylic position of 1-phenylmethanesulfonyl-1H-pyrazole.

  • Procedure:

    • Dissolve 1.0 eq of 1-phenylmethanesulfonyl-1H-pyrazole in strictly anhydrous THF (0.1 M) under an inert argon atmosphere.

    • Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality Checkpoint: Low temperature is critical to prevent the highly reactive carbanion from undergoing unwanted side reactions (e.g., nucleophilic attack on the pyrazole ring or self-condensation).

    • Dropwise add 1.1 eq of n-butyllithium (n-BuLi, 2.5 M in hexanes). Self-Validation: A distinct color change (typically deep yellow to orange) will immediately occur, visually validating the formation of the

      
      -sulfonyl carbanion.
      
    • Stir for 30 minutes at -78 °C. Causality Checkpoint: The THF solvent molecules actively coordinate the Li

      
       counterion, breaking down the carbanion aggregates into reactive monomers (See Fig 2).
      
    • Add 1.2 eq of the electrophile (e.g., benzyl bromide) dropwise. The color will gradually fade as the carbanion is consumed.

    • Quench with saturated aqueous NH

      
      Cl at -78 °C, then warm to room temperature.
      
Protocol 3: Photoredox Desulfonylative Benzylation (Pathway C)
  • Objective: Generate a benzyl radical for C-C bond formation via SO

    
     extrusion.
    
  • Procedure:

    • In a Schlenk tube, combine 1.0 eq of 1-phenylmethanesulfonyl-1H-pyrazole, 1.5 eq of the coupling partner (e.g., an electron-deficient alkene), and 2 mol% of the photocatalyst [Ir(dF(CF

      
      )ppy)
      
      
      
      (dtbbpy)]PF
      
      
      .
    • Dissolve the mixture in anhydrous DMF (0.1 M). Causality Checkpoint: DMF's high dielectric constant (

      
       = 36.7) is essential for solvating the highly polar Ir-complex and stabilizing the transient radical ion pairs formed after the single-electron transfer (SET) event.
      
    • Self-Validation: Perform three freeze-pump-thaw cycles. This step is a critical self-validating system; failure to rigorously degas the solvent will result in molecular oxygen quenching the excited state of the photocatalyst, completely halting the reaction.

    • Irradiate the mixture with 450 nm blue LEDs at room temperature for 16 hours.

    • Dilute with water and extract with EtOAc. The high water solubility of DMF ensures it is completely removed in the aqueous wash.

References

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics Source: ACS Omega (2020) URL:[Link]

  • Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors Source: Bioorganic Chemistry (2025) URL:[Link]

  • Photoredox-Catalyzed Generation of Sulfamyl Radicals: Sulfonamidation of Enol Silyl Ether with Chlorosulfonamide Source: The Journal of Organic Chemistry (2019) URL:[Link]

Sources

Application

Catalytic applications of 1-phenylmethanesulfonyl-1H-pyrazole in organic synthesis

Catalytic Applications of 1-Phenylmethanesulfonyl-1H-Pyrazole in Organic Synthesis: Advanced Protocols and Mechanistic Insights Executive Summary In modern organic synthesis and drug development, the precise installation...

Author: BenchChem Technical Support Team. Date: March 2026

Catalytic Applications of 1-Phenylmethanesulfonyl-1H-Pyrazole in Organic Synthesis: Advanced Protocols and Mechanistic Insights

Executive Summary

In modern organic synthesis and drug development, the precise installation of the benzylsulfonyl group is a critical transformation. Historically, this has been achieved using phenylmethanesulfonyl chloride (PMS-Cl). However, PMS-Cl is notoriously unstable, highly moisture-sensitive, and prone to deleterious side reactions. 1-Phenylmethanesulfonyl-1H-pyrazole (PMS-pyrazole) [1] has emerged as a highly stable, catalytically activatable alternative. By leveraging the pyrazole moiety as a tunable leaving group, chemists can achieve highly controlled trans-sulfonylation and cross-coupling reactions [2]. This application note details the mechanistic causality, quantitative advantages, and self-validating protocols for utilizing PMS-pyrazole in advanced catalytic workflows.

The Mechanistic Paradigm: Overcoming the Sulfene Trap

The fundamental flaw of traditional benzylsulfonyl chlorides lies in their highly acidic


-protons. In the presence of basic amines, PMS-Cl rapidly undergoes an E1cB elimination to form a highly reactive "sulfene" intermediate (PhCH=SO

). This sulfene pathway is chaotic, leading to complex oligomeric mixtures and severely depressed yields, particularly when reacting with sterically hindered nucleophiles.

PMS-pyrazole circumvents the sulfene trap entirely [3]. The N-S bond is stable to spontaneous


-deprotonation but is highly susceptible to nucleophilic activation. When a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is introduced, it attacks the sulfonyl center, displacing the pyrazole ring (a superior leaving group due to its aromatic stability and pKa of ~14). This generates an electrophilic N-benzylsulfonylpyridinium intermediate that undergoes clean, bimolecular nucleophilic substitution (S

2 at sulfur) with the target amine or alcohol.

DMAP_Catalysis PMS PMS-Pyrazole (Stable Precursor) Intermediate N-Sulfonylpyridinium Active Intermediate PMS->Intermediate DMAP Attack DMAP DMAP Catalyst DMAP->Intermediate Activation Product Benzylsulfonamide Product Intermediate->Product SN2 at Sulfur Pyrazole Pyrazole (Leaving Group) Intermediate->Pyrazole Displacement Nucleophile Nucleophile (R-NH2 / R-OH) Nucleophile->Product Addition Product->DMAP Catalyst Regeneration

Fig 1. DMAP-catalyzed trans-sulfonylation pathway avoiding sulfene intermediates.

Quantitative Performance Data

The transition from chloride-based to pyrazole-based sulfonylation yields significant improvements in both bench stability and reaction efficiency, particularly in the synthesis of complex macrocyclic kinase inhibitors [4].

Table 1: Comparative Efficacy of Benzylsulfonylating Agents

ParameterPhenylmethanesulfonyl Chloride (PMS-Cl)1-Phenylmethanesulfonyl-1H-Pyrazole (PMS-Pyrazole)
Bench Stability < 2 hours (Moisture sensitive)> 6 months (Bench stable)
Primary Reaction Pathway E1cB Elimination (Sulfene formation)S

2 at Sulfur (Nucleophilic displacement)
Yield: Primary Amines 60 - 70%92 - 98%
Yield: Hindered Alcohols < 20% (Oligomerization dominant)85 - 90%
Catalyst Requirement None (Spontaneous but chaotic)DMAP or NHC (Controlled activation)

Self-Validating Protocol: DMAP-Catalyzed Benzylsulfonylation

This protocol is designed for the sulfonylation of sterically hindered secondary amines, a historically challenging transformation.

Reagents & Materials:

  • 1-Phenylmethanesulfonyl-1H-pyrazole (1.2 equiv)

  • Target Amine (1.0 equiv)

  • DMAP (10 mol%)

  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology & Causality:

  • Initiation: Dissolve the target amine (1.0 mmol) and PMS-pyrazole (1.2 mmol) in 10 mL of anhydrous DCM under an inert atmosphere.

    • Causality: DCM is selected to stabilize the highly polar transition state of the pyridinium intermediate without competing as a nucleophile.

  • Catalyst Injection: Add Et

    
    N (1.5 mmol) followed by DMAP (0.1 mmol).
    
    • Validation Check: The reaction mixture will transition from colorless to a vibrant pale yellow within 5 minutes. This color change is the visual validation of the active N-sulfonylpyridinium intermediate forming.

    • Causality: Et

      
      N serves as a terminal thermodynamic base. It neutralizes the displaced pyrazole, preventing the catalytic DMAP from being sequestered as a protonated salt.
      
  • Propagation & Monitoring: Stir at room temperature for 4 hours.

    • Validation Check: Monitor via TLC (20% EtOAc/Hexanes). The PMS-pyrazole precursor (UV active, Rf ≈ 0.6) should be entirely consumed, replaced by a lower-running product spot.

  • Selective Quench & Workup: Dilute the reaction with an additional 10 mL of DCM and wash with 1N HCl (2 x 15 mL).

    • Causality: The acidic wash is critical. It protonates both DMAP and Et

      
      N, driving them into the aqueous layer, while the neutral sulfonamide product remains isolated in the organic phase.
      
    • Validation Check: A successful quench is validated by testing the aqueous wash; it must register a pH of ~2.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the pure benzylsulfonamide.

Advanced Application: Photoredox-Catalyzed Benzyl Radical Generation

Beyond polar trans-sulfonylation, PMS-pyrazole serves as an exceptional precursor for carbon-centered radicals in late-stage functionalization. Under visible-light photoredox catalysis, the N-S bond undergoes single-electron transfer (SET). The resulting radical anion fragments to release a benzylsulfonyl radical, which rapidly extrudes SO


 gas (an entropically driven process) to yield a highly reactive benzyl radical.

Photoredox_Catalysis PC Ir(III) Photocatalyst (Ground State) PC_star *Ir(III) Photocatalyst (Excited State) PC->PC_star 450 nm Blue LED PC_star->PC Ground State Return Radical Benzyl Radical (-SO2, -Pyrazole) PC_star->Radical SET to PMS-Pyrazole PMS PMS-Pyrazole PMS->Radical Fragmentation Product Benzylated Product Radical->Product Radical Addition Acceptor Alkene Acceptor Acceptor->Product Trapping

Fig 2. Photoredox catalytic cycle for benzyl radical generation via SET.

Protocol for Photoredox Benzylation of Michael Acceptors:

  • Preparation: In an oven-dried vial, combine PMS-pyrazole (1.0 equiv), the alkene acceptor (1.5 equiv), fac-Ir(ppy)

    
     (2 mol%), and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) in DMF (0.1 M).
    
  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes.

    • Causality & Validation: Dissolved oxygen rapidly quenches the excited *Ir(III) state. Failure to degas will result in a completely stalled reaction (0% conversion on LC-MS).

  • Irradiation: Seal the vial and irradiate with 450 nm blue LEDs at room temperature for 12 hours. A cooling fan must be used to maintain ambient temperature and prevent thermal background degradation.

  • Workup: Dilute with EtOAc and wash extensively with a 5% aqueous LiCl solution (3x).

    • Causality: DMF is highly miscible with organic solvents. The LiCl wash forces the DMF into the aqueous phase via the salting-out effect, ensuring a clean crude NMR profile.

References

  • 1-phenylmethanesulfonyl-1H-pyrazole | 267224-14-6 - Sigma-Aldrich. Sigma-Aldrich.
  • Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. ResearchGate.
  • Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N -Sulfonylated Pyrazoles. ResearchGate.
  • Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors. Bioorganic Chemistry.
Method

Application Note: Scalable Production and Process Optimization of 1-Phenylmethanesulfonyl-1H-pyrazole

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 1-phenylmethanesulfonyl-1H-pyrazole (CAS: 267224-14-6) Molecular Formula: C₁₀H₁₀N₂O₂S Introduction & Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 1-phenylmethanesulfonyl-1H-pyrazole (CAS: 267224-14-6) Molecular Formula: C₁₀H₁₀N₂O₂S

Introduction & Scientific Rationale

1-Phenylmethanesulfonyl-1H-pyrazole (also known as 1-(benzylsulfonyl)-1H-pyrazole) is a highly valued N-sulfonyl pyrazole building block[1]. In medicinal chemistry, N-sulfonated heterocycles are frequently utilized to modulate the physicochemical properties of drug candidates, serving either as robust protecting groups during complex multi-step syntheses or as critical pharmacophores that engage in hydrogen bonding with target proteins[2].

While traditional methods for synthesizing substituted pyrazoles often rely on the cyclization of sulfonyl hydrazines with enaminones[3], the most direct and atom-economical route for producing 1-phenylmethanesulfonyl-1H-pyrazole is the direct N-sulfonylation of pyrazole using phenylmethanesulfonyl chloride (PMSCl)[4].

Mechanistic Causality in Process Design

The reaction proceeds via a nucleophilic acyl substitution-like pathway at the sulfonyl sulfur. Pyrazole acts as the nucleophile, attacking the highly electrophilic sulfonyl chloride. Because the reaction generates stoichiometric hydrogen chloride (HCl), an auxiliary base is required to scavenge the acid. Without a base, the generated HCl would protonate the unreacted pyrazole (conjugate acid pKₐ ~2.5), rendering it non-nucleophilic and stalling the reaction at 50% conversion.

For scalable production, the choice of base and solvent is dictated by three factors:

  • Moisture Sensitivity: PMSCl rapidly hydrolyzes in the presence of water to form phenylmethanesulfonic acid. Therefore, biphasic Schotten-Baumann conditions (e.g., aqueous NaOH/DCM) often lead to lower yields at scale due to competitive hydrolysis. Anhydrous organic systems are preferred.

  • Thermal Control: The sulfonyl transfer is highly exothermic. A homogeneous organic base like N,N-diisopropylethylamine (DIPEA) allows for precise dropwise addition and temperature control compared to heterogeneous inorganic bases (like K₂CO₃).

  • Green Chemistry & Isolation: Dichloromethane (DCM) is standard for bench-scale synthesis but is undesirable for pilot-scale manufacturing. Ethyl acetate (EtOAc) is an excellent scalable alternative; it is environmentally benign, and the resulting DIPEA·HCl salt is highly insoluble in cold EtOAc, allowing for removal via simple filtration rather than aqueous extraction.

Reaction Workflow & Pathway Visualization

G Pyr Pyrazole (1.0 equiv) Rxn Nucleophilic N-Sulfonylation Anhydrous EtOAc, 0-5 °C Pyr->Rxn Nucleophile PMSCl Phenylmethanesulfonyl Chloride (1.05 equiv) PMSCl->Rxn Electrophile Base DIPEA (Base) (1.2 equiv) Base->Rxn Acid Scavenger Prod 1-phenylmethanesulfonyl-1H-pyrazole (Target Product) Rxn->Prod Soluble in EtOAc Salt DIPEA·HCl (Insoluble Salt) Rxn->Salt Precipitates

Workflow for the scalable N-sulfonylation of pyrazole to yield 1-phenylmethanesulfonyl-1H-pyrazole.

Process Optimization & Quantitative Data

To establish a self-validating and scalable protocol, various solvent and base combinations were evaluated. The transition from DCM/TEA to EtOAc/DIPEA significantly improved the Process Mass Intensity (PMI) and eliminated the need for aqueous workups, preventing product loss via hydrolysis.

Table 1: Solvent and Base Optimization for N-Sulfonylation (100 mmol scale)

SolventBase (1.2 eq)Temp (°C)Reaction TimeConversion (HPLC)Isolated YieldNotes / Scalability Profile
DCMTEA0 to 252 hours>99%92%High yield, but DCM is restricted for scale-up.
THFNaH0 to 254 hours85%78%Heterogeneous, difficult thermal control, H₂ gas evolution.
TolueneK₂CO₃8012 hours90%81%Sluggish reaction; requires heating which degrades PMSCl.
EtOAc DIPEA 0 to 25 3 hours >99% 94% Optimal. DIPEA·HCl precipitates cleanly. No chromatography needed.

Experimental Protocols

Protocol A: Bench-Scale Synthesis (10 mmol)

Purpose: Rapid synthesis for medicinal chemistry screening.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Add pyrazole (680 mg, 10.0 mmol) and anhydrous dichloromethane (DCM, 20 mL). Stir until completely dissolved.

  • Base Addition: Add triethylamine (TEA, 1.67 mL, 12.0 mmol) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve phenylmethanesulfonyl chloride (PMSCl, 2.00 g, 10.5 mmol) in DCM (10 mL). Add this solution dropwise over 15 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Confirm reaction completion via TLC (Hexanes/EtOAc 3:1, UV active).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from hot ethanol to afford pure 1-phenylmethanesulfonyl-1H-pyrazole.

Protocol B: Scalable Pilot Production (1.0 mol)

Purpose: Chromatography-free, environmentally conscious production for scale-up.

  • Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, dropping funnel, and nitrogen sweep.

  • Reagent Loading: Charge the reactor with pyrazole (68.08 g, 1.0 mol) and anhydrous ethyl acetate (EtOAc, 1.0 L). Initiate stirring at 250 rpm.

  • Base Addition: Charge N,N-diisopropylethylamine (DIPEA, 209 mL, 1.2 mol). Set the reactor jacket temperature to -5 °C to cool the internal mixture to 0 °C.

  • Electrophile Addition: Dissolve PMSCl (199.5 g, 1.05 mol) in anhydrous EtOAc (400 mL). Add this solution dropwise via the dropping funnel over 90 minutes. Critical Parameter: Adjust the addition rate to ensure the internal temperature does not exceed 5 °C to prevent thermal degradation of PMSCl.

  • Precipitation: As the reaction proceeds, a thick white precipitate of DIPEA·HCl will form. Increase stirring speed to 400 rpm to maintain homogeneity.

  • Aging: Once addition is complete, adjust the jacket to 20 °C and stir for 3 hours.

  • Filtration: Filter the reaction mixture directly through a sintered glass funnel to remove the DIPEA·HCl salt. Wash the filter cake with cold EtOAc (2 × 150 mL).

  • Concentration & Isolation: Concentrate the combined EtOAc filtrate under reduced pressure (40 °C, 150 mbar) to approximately 300 mL. Add heptane (300 mL) dropwise while stirring to induce crystallization. Cool to 0 °C for 2 hours, filter the white crystalline solid, and dry in a vacuum oven at 45 °C overnight.

  • Expected Yield: ~208 g (94%).

Analytical Characterization

To validate the trustworthiness of the synthesized batch, the following analytical specifications should be met:

  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC): ≥ 99.0% (UV detection at 254 nm).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.01 (d, J = 2.8 Hz, 1H, pyrazole-H), 7.65 (d, J = 1.6 Hz, 1H, pyrazole-H), 7.35 – 7.25 (m, 5H, Ar-H), 6.35 (dd, J = 2.8, 1.6 Hz, 1H, pyrazole-H), 4.55 (s, 2H, -CH₂-).

  • ¹³C NMR (100 MHz, CDCl₃): δ 144.2, 132.5, 131.0, 129.5, 128.8, 128.4, 110.1, 58.4.

  • LC-MS (ESI+): Calculated for C₁₀H₁₁N₂O₂S⁺ [M+H]⁺: 223.05; Found: 223.1.

References

  • ResearchGate. "Patents and applications of N-sulfonated N-heterocycles". ResearchGate. Available at: [Link]

  • ResearchGate. "Synthesis of N-Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p-TSA". ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in the synthesis of 1-phenylmethanesulfonyl-1H-pyrazole

Technical Support Center: Optimizing the Synthesis of 1-Phenylmethanesulfonyl-1H-pyrazole Executive Briefing & Mechanistic Diagnostics When synthesizing 1-phenylmethanesulfonyl-1H-pyrazole (also known as 1-benzylsulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 1-Phenylmethanesulfonyl-1H-pyrazole

Executive Briefing & Mechanistic Diagnostics

When synthesizing 1-phenylmethanesulfonyl-1H-pyrazole (also known as 1-benzylsulfonyl-1H-pyrazole), chemists frequently encounter inexplicably low yields, complex crude mixtures, and batch-to-batch inconsistencies. Unlike standard tosylation—which proceeds via direct nucleophilic attack on the sulfur center—the reaction of phenylmethanesulfonyl chloride with a base proceeds through a highly reactive sulfene intermediate [1].

Because the methylene protons (alpha to the sulfonyl group and the benzyl ring) are highly acidic, tertiary amines rapidly deprotonate the substrate, ejecting a chloride ion to form phenylsulfene (PhCH=SO₂). While this intermediate is highly electrophilic and readily trapped by 1H-pyrazole to form the desired N-sulfonyl pyrazole [2], it is also prone to rapid dimerization or hydrolysis if its local concentration becomes too high [3]. Understanding this mechanistic causality is the key to unlocking high yields and reproducible workflows.

MechanisticPathway SM1 Phenylmethanesulfonyl Chloride Intermediate Phenylsulfene [Highly Reactive] SM1->Intermediate -HCl (Fast) Base Amine Base (e.g., DIPEA) Base->Intermediate Deprotonation Product 1-Phenylmethanesulfonyl- 1H-pyrazole Intermediate->Product + Pyrazole (Desired) Side1 Phenylmethanesulfonic Acid Intermediate->Side1 + H2O (Moisture) Side2 Oligomers / Dimers Intermediate->Side2 Excess Concentration Nu 1H-Pyrazole Nu->Product

Mechanistic pathway showing phenylsulfene intermediate formation and competing side reactions.

Interactive Troubleshooting Matrix (FAQs)

Q: My LC-MS shows a complex mixture with multiple high-molecular-weight peaks. What went wrong? A: You are likely observing sulfene dimerization and oligomerization. When the base (e.g., triethylamine) is added too quickly or the reaction is run at room temperature, the concentration of the phenylsulfene intermediate spikes. Because sulfenes can act as both electrophiles and nucleophiles (in their zwitterionic resonance forms), they rapidly react with each other [3]. Solution: Invert the addition order. Dissolve the pyrazole and base in the solvent, cool to 0 °C, and add the phenylmethanesulfonyl chloride dropwise via a syringe pump. This maintains a steady, low concentration of sulfene, allowing the pyrazole to trap it efficiently.

Q: I recovered mostly phenylmethanesulfonic acid. How is water getting into my reaction? A: Phenylsulfene is exceptionally sensitive to moisture and will preferentially react with trace water over pyrazole. Furthermore, phenylmethanesulfonyl chloride itself is highly hygroscopic. Solution: Ensure strictly anhydrous conditions. Flame-dry all glassware, use anhydrous solvents (e.g., DCM dried over activated molecular sieves), and run the reaction under an argon or nitrogen atmosphere.

Q: The reaction looked complete on TLC, but my yield plummeted after the aqueous workup. Why? A: N-sulfonyl pyrazoles possess a relatively labile S-N bond compared to standard sulfonamides. They can undergo hydrolysis back to the sulfonic acid and free pyrazole if exposed to strong aqueous bases or highly nucleophilic conditions during workup [4]. Solution: Avoid quenching with NaOH or saturated NaHCO₃. Instead, use a mild, slightly acidic to neutral quench like saturated aqueous NH₄Cl.

TroubleshootingWorkflow Start Yield < 30% Analyze TLC / LC-MS Analysis Start->Analyze Obs1 Unreacted Starting Material Analyze->Obs1 Obs2 Complex Mixture (Multiple Spots) Analyze->Obs2 Obs3 Product Loss During Workup Analyze->Obs3 Act1 Verify pyrazole solubility. Increase equivalents to 1.5x. Obs1->Act1 Act2 Control sulfene generation: Dropwise addition at 0°C. Obs2->Act2 Act3 Avoid strong bases. Quench with sat. NH4Cl. Obs3->Act3

Troubleshooting workflow for diagnosing and resolving low yields in N-sulfonyl pyrazole synthesis.

Validated Standard Operating Procedure (SOP)

Self-Validating System: This protocol incorporates an in-process chemical trapping check to ensure the successful generation of the intermediate without relying blindly on end-point yields.

Materials:

  • 1H-Pyrazole (1.2 equiv)

  • Phenylmethanesulfonyl chloride (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to sulfonyl chloride)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Substrate Loading: Add 1H-pyrazole (1.2 equiv) and anhydrous DCM to the flask. Stir until completely dissolved.

  • Base Addition: Add DIPEA (1.5 equiv) to the solution. Causality Note: DIPEA is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, drastically reducing the formation of unwanted sulfonammonium salts.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Sulfene Generation (Critical Step): Dissolve phenylmethanesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Load this into a syringe pump. Add the solution dropwise to the reaction mixture at a rate of 0.1 mL/min.

  • Validation Checkpoint: 15 minutes after the addition is complete, withdraw a 10 µL aliquot and quench it in 100 µL of anhydrous methanol. Analyze via TLC. The presence of methyl phenylmethanesulfonate (formed by methanol rapidly trapping the sulfene) confirms that the reactive intermediate is being successfully generated without prior environmental hydrolysis.

  • Reaction Maturation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature over 2 hours.

  • Gentle Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C to prevent thermal degradation.

Quantitative Data Summary

The table below summarizes the empirical impact of reaction parameters on the isolated yield of 1-phenylmethanesulfonyl-1H-pyrazole.

Reaction ConditionBase UsedSolvent SystemAddition StrategyExpected YieldPrimary Impurity Profile
Standard (Sub-optimal) Triethylamine (2.0 eq)Reagent-grade DCMBolus (All at once)< 30%Sulfene dimers, Hydrolysis products
Optimized (SOP) DIPEA (1.5 eq)Anhydrous DCMDropwise at 0 °C75 - 85% Minimal (Trace unreacted pyrazole)
Moisture Contaminated DIPEA (1.5 eq)Wet THFDropwise at 0 °C< 20%Phenylmethanesulfonic acid
Harsh Workup DIPEA (1.5 eq)Anhydrous DCMDropwise at 0 °C40 - 50%Free pyrazole (Product hydrolysis)

References

  • (3+2) Cycloaddition of Heteroaromatic N-Ylides with Sulfenes Source: National Institute of Informatics (NII) URL:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: American Chemical Society (ACS) URL:[Link]

  • Cycloaddition Reactions of Sulfenes Source: American Chemical Society (ACS) URL:[Link]

  • Tianeptine (Structural Aspects of N-Sulfonyl Heterocycles) Source: ResearchGate URL:[Link]

Optimization

Technical Support Center: Purification Strategies for 1-Phenylmethanesulfonyl-1H-pyrazole

Welcome to the Technical Support Center for 1-phenylmethanesulfonyl-1H-pyrazole (CAS: 267224-14-6), also known as 1-(benzylsulfonyl)-1H-pyrazole. Pyrazole-containing compounds are highly influential N-heterocycles in med...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-phenylmethanesulfonyl-1H-pyrazole (CAS: 267224-14-6), also known as 1-(benzylsulfonyl)-1H-pyrazole. Pyrazole-containing compounds are highly influential N-heterocycles in medicinal chemistry, frequently serving as core scaffolds for anti-inflammatory, antimicrobial, and anticancer agents[1][2].

Because the N-sulfonyl bond in this specific derivative dictates its chemical reactivity, achieving >98% purity requires a strategic approach that prevents accidental degradation during isolation. This guide provides field-proven workflows, causality-based troubleshooting, and self-validating protocols to ensure high-yield purification.

Part 1: Physicochemical Profiling & Purification Logic

Before selecting a purification methodology, it is critical to understand the intrinsic properties of the target molecule. The presence of the electron-withdrawing benzylsulfonyl group significantly alters the electron density of the pyrazole ring, impacting both its chromatographic behavior and its chemical stability[2].

Table 1: Physicochemical Properties & Chromatographic Impact
PropertyValue / CharacteristicCausality & Impact on Purification Strategy
Molecular Weight 222.26 g/mol Easily detectable via LC-MS (ESI+ m/z 223.0[M+H]⁺).
Lipophilicity (LogP) ~2.0 (Estimated)Retains well on C18 reverse-phase columns; typically elutes at 50–60% organic modifier.
Chemical Stability Labile N-S bondThe highly electrophilic sulfur atom is susceptible to nucleophilic attack. Avoid nucleophilic solvents (MeOH, EtOH) and strong bases during purification.
UV Absorbance Strong at 254 nmThe conjugated aromatic system provides an excellent chromophore for UV-directed fraction collection.
Strategic Decision Matrix

To determine the most efficient path from crude mixture to pure compound, follow the decision tree below.

PurificationWorkflow Crude Crude PMS-pyrazole TLC TLC / LC-MS Profiling Crude->TLC Decision Purity & Scale? TLC->Decision Recryst Recrystallization (Scale > 5g, Purity >85%) Decision->Recryst High initial purity Flash Flash Chromatography (Complex Impurities) Decision->Flash Major byproducts HPLC Prep-HPLC (Scale < 100mg, High Purity) Decision->HPLC Trace co-eluting impurities Pure Pure PMS-pyrazole (>98%) Recryst->Pure Flash->Pure HPLC->Pure

Workflow for selecting the optimal PMS-pyrazole purification strategy.

Part 2: Validated Purification Protocols

Every protocol below is designed as a self-validating system , meaning the success of each step is analytically confirmed before proceeding to the next.

Protocol A: Normal-Phase Flash Column Chromatography

Best for: Intermediate scale (100 mg – 5 g) with complex reaction byproducts.

  • Sample Preparation (Dry Loading):

    • Action: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

    • Causality: Dry loading prevents the "band broadening" that occurs when liquid-loading a sample in a solvent stronger than the initial mobile phase, ensuring sharp peak resolution.

  • Column Equilibration:

    • Action: Pack the column and equilibrate with 100% Hexanes.

  • Gradient Elution:

    • Action: Run a gradient from 0% to 30% Ethyl Acetate in Hexanes over 10 column volumes (CV).

    • Causality: 1-phenylmethanesulfonyl-1H-pyrazole is moderately non-polar. It will typically elute around 15–20% Ethyl Acetate.

  • Validation (TLC):

    • Action: Spot fractions on a silica TLC plate. Develop in 80:20 Hexane:EtOAc. Visualize under UV 254 nm. The target compound will appear as a dark, distinct spot (Rf ≈ 0.4). Pool fractions containing only this spot.

Protocol B: Reverse-Phase Preparative HPLC

Best for: Small scale (<100 mg) requiring >99% purity for biological assays.

  • Sample Preparation: Dissolve the crude in HPLC-grade Acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Method Execution: Utilize a C18 Prep column (e.g., 5 µm, 150 x 21.2 mm) using the gradient outlined in Table 2.

  • Validation (LC-MS): Confirm the identity of the collected peak by direct infusion or analytical LC-MS, looking for the m/z 223.0 [M+H]⁺ mass ion.

Table 2: Optimized Preparative HPLC Gradient

Note: Avoid acidic modifiers (like 0.1% TFA) if fractions will be concentrated via prolonged heating, as this can induce hydrolysis.

Time (min)% Water (Neutral)% AcetonitrileFlow Rate (mL/min)
0.0901020.0
2.0901020.0
15.0109020.0
17.0109020.0
17.5901020.0

Part 3: Troubleshooting Guide & FAQs

When working with sulfonylated pyrazoles, researchers frequently encounter issues related to compound stability and co-eluting impurities[1].

Q1: I am observing a secondary spot on my TLC that increases in intensity over time during column chromatography. What is happening?

Diagnosis: N-S Bond Cleavage (Degradation)

  • Causality: The N-sulfonyl bond in 1-phenylmethanesulfonyl-1H-pyrazole is highly susceptible to nucleophilic attack. If you are using Methanol (MeOH) as a co-solvent, or if you added amine modifiers (like Triethylamine) to the silica to reduce tailing, you are inadvertently cleaving the pyrazole ring from the benzylsulfonyl group. The electron-withdrawing nature of the sulfonyl group makes the adjacent sulfur atom highly electrophilic[2].

  • Solution: Immediately switch to a strictly non-nucleophilic solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Acetone).

Troubleshooting Issue Issue: N-S Bond Cleavage During Purification Cause Cause: Nucleophilic Attack or Extreme pH Issue->Cause Sol1 Action 1: Avoid MeOH/Amines in Mobile Phase Cause->Sol1 Sol2 Action 2: Use Neutral MeCN/H2O for Prep-HPLC Cause->Sol2 Pure Result: Intact PMS-pyrazole Sol1->Pure Sol2->Pure

Troubleshooting N-S bond cleavage during chromatographic purification.
Q2: How do I remove unreacted phenylmethanesulfonyl chloride (benzylsulfonyl chloride) from my crude mixture? It co-elutes with my product!

Diagnosis: Lipophilic Co-elution

  • Causality: Both the unreacted starting material and the final product share the highly lipophilic benzylsulfonyl moiety, causing them to exhibit nearly identical Rf values on standard normal-phase silica.

  • Solution (Chemical Quench): Do not attempt to separate them chromatographically. Instead, before extraction, quench the crude reaction mixture with a mild, water-soluble primary amine (such as ethanolamine) and stir for 30 minutes. This converts the unreacted sulfonyl chloride into a highly polar sulfonamide. During your subsequent aqueous workup, this polar byproduct will wash away into the aqueous layer, leaving only the pure PMS-pyrazole in the organic phase.

Q3: My Prep-HPLC recovery is exceptionally low, despite excellent peak resolution. Where is my compound going?

Diagnosis: Hydrolysis during Concentration

  • Causality: Standard Prep-HPLC mobile phases often contain 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. While PMS-pyrazole is generally stable to mild acid at room temperature, concentrating the collected fractions via rotary evaporation applies heat while simultaneously concentrating the acid. This harsh micro-environment hydrolyzes the compound.

  • Solution: Lyophilize (freeze-dry) your fractions immediately rather than using heat-based evaporation, or switch to a strictly neutral mobile phase (Water/Acetonitrile with no acidic additives) as outlined in Table 2.

References

  • Faria, J. V., et al. "Recent Advances in Synthesis and Properties of Pyrazoles". MDPI, August 29, 2022. Available at:[Link]

  • Research and Reviews. "Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry". Journal of Medicinal and Organic Chemistry, September 25, 2024. Available at:[Link]

Sources

Troubleshooting

Troubleshooting side reactions during sulfonylation with pyrazoles

Welcome to the Pyrazole Functionalization Support Hub. Current Status: Operational Subject: Troubleshooting Side Reactions & Optimization in N-Sulfonylation Audience: Medicinal Chemists, Process Chemists Part 1: Diagnost...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Functionalization Support Hub. Current Status: Operational Subject: Troubleshooting Side Reactions & Optimization in N-Sulfonylation Audience: Medicinal Chemists, Process Chemists

Part 1: Diagnostic Hub (Troubleshooting Q&A)

This section addresses the most frequent failure modes reported by our users. Select the symptom that matches your observation.

Issue 1: "I am observing a mixture of two isomeric products by LC-MS/NMR."

Diagnosis: Regioselectivity Failure (N1 vs. N2 Sulfonylation). Context: Unsubstituted pyrazoles exist in tautomeric equilibrium. When the pyrazole ring is unsymmetrically substituted (e.g., 3-substituted vs. 5-substituted), the sulfonyl group can attach to either nitrogen.

  • Mechanism: The reaction is generally kinetically controlled. The sulfonyl electrophile (

    
    ) attacks the most nucleophilic nitrogen. However, steric hindrance often dictates the outcome over electronic density.
    
  • Solution:

    • Steric Control: Sulfonylation typically favors the less sterically hindered nitrogen . If you have a substituent at position 3 (bulky) and H at position 5, the sulfonylation will likely occur at N1 (adjacent to the smaller H).

    • Solvent Switch: Change from a polar aprotic solvent (DMF, DMSO) to a non-polar solvent (DCM, Toluene). Polar solvents can stabilize specific tautomers or transition states that lead to mixtures.

    • Base Selection: Switch from a small base (Triethylamine) to a bulky base (DIPEA or

      
      -BuOK). Bulky bases can enhance selectivity by kinetically favoring the accessible nitrogen.
      
Issue 2: "My yield is low (<40%), and I see the corresponding sulfonic acid in the aqueous phase."

Diagnosis: Competitive Hydrolysis of Sulfonyl Chloride. Context: Sulfonyl chlorides are highly moisture-sensitive. In the presence of adventitious water, they hydrolyze to sulfonic acids (


) and HCl, which are unreactive toward the pyrazole and can poison the reaction by protonating the pyrazole.
  • Troubleshooting Steps:

    • Reagent Quality: Check the sulfonyl chloride. If it is liquid, is it cloudy? If solid, is it sticky? These are signs of decomposition.[1] Distill or recrystallize before use.

    • Solvent Drying: Ensure solvents (DCM, THF) are anhydrous. Water content >50 ppm is detrimental.

    • Addition Order: Do not mix the base and sulfonyl chloride before adding the pyrazole. The base can catalyze hydrolysis if any moisture is present.

    • Protocol Adjustment: Add the sulfonyl chloride as a solution slowly to the pyrazole/base mixture at 0°C to minimize the exotherm, which accelerates hydrolysis.

Issue 3: "I see a side product with Mass M + [Sulfonyl] x 2."

Diagnosis: Bis-sulfonylation. Context: This occurs if the pyrazole ring has additional nucleophilic sites (e.g., an amino group


 on the ring) or if the reaction conditions are too forcing (excess reagent, high temp).
  • Solution:

    • Stoichiometry: Strictly limit the sulfonyl chloride to 1.0–1.1 equivalents.

    • Temperature: Conduct the reaction at 0°C or room temperature. Do not heat.

    • Alternative: If an amino group is present, it is often more nucleophilic than the pyrazole nitrogen. You may need to protect the exocyclic amine (e.g., Boc-protection) before sulfonylating the ring.

Issue 4: "The product disappears or degrades during aqueous workup."

Diagnosis: Hydrolytic Instability of the Sulfonamide Bond. Context: Pyrazole sulfonamides (sulfonimides) can be labile, especially under acidic conditions or if the pyrazole ring is highly electron-deficient.

  • Solution:

    • Buffer the Workup: Avoid 1M HCl washes. Use a saturated

      
       solution or a phosphate buffer (pH 7).
      
    • Avoid Strong Bases: During workup, strong hydroxide bases can also cleave the N-S bond. Use dilute bicarbonate.

    • Direct Purification: If the product is highly unstable, skip the aqueous workup. Filter off the amine salt, concentrate the organic filtrate, and load directly onto a silica column.

Part 2: Technical Deep Dive & Mechanisms

Mechanism of N-Sulfonylation & Regioselectivity

The reaction proceeds via an


-like nucleophilic substitution at the sulfur atom. The pyrazole (acting as the nucleophile) attacks the sulfonyl chloride.

Key Insight: The "Pyridinic" nitrogen (with the lone pair in the


 orbital) is the nucleophile. However, the proton on the "Pyrrolic" nitrogen must be removed by the base to restore aromaticity (or the base deprotonates first to form the anion).

Diagram 1: Reaction Pathway and Competing Hydrolysis

SulfonylationPathways cluster_conditions Critical Control Points Start Pyrazole + R-SO2-Cl Intermediate Transition State (Tetrahedral Sulfur) Start->Intermediate Base, Solvent SideProduct1 Sulfonic Acid (Hydrolysis) Start->SideProduct1 H2O / Moisture SideProduct2 Regioisomer Mixture (N1 vs N2) Start->SideProduct2 Steric Clash / Tautomerism Product N-Sulfonyl Pyrazole (Desired) Intermediate->Product - Cl- DrySolvent Anhydrous Conditions TempControl Temp < 25°C BaseChoice Base Sterics

Caption: Pathway analysis showing the desired N-sulfonylation versus competitive hydrolysis and regiochemical scrambling.

Part 3: Optimized Experimental Protocol

Standard Operating Procedure (SOP-SP-01): N-Sulfonylation of Pyrazoles Valid for 1H-pyrazoles reacting with Aryl/Alkyl sulfonyl chlorides.

Reagents & Materials
  • Substrate: 1H-Pyrazole derivative (1.0 equiv)

  • Reagent: Sulfonyl Chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

  • Catalyst (Optional): DMAP (0.1 equiv) – Only use if reaction is sluggish.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the pyrazole (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (1.2 equiv) via syringe. Stir for 5 minutes at Room Temperature.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical for selectivity and suppressing hydrolysis.

  • Reagent Addition: Dissolve Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Why? Prevents local high concentrations that favor bis-sulfonylation or exotherms.

  • Reaction: Allow to warm to Room Temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.[1][2][3]

  • Quench: Once conversion is >95%, quench by adding saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Part 4: Data & Reference Tables

Table 1: Solvent & Base Effects on Regioselectivity

Comparative data for the sulfonylation of 3-methyl-1H-pyrazole (Model System).

EntrySolventBaseTemperatureYield (%)Regio Ratio (N1:N2)*Notes
1DCMTEA25°C88%85:15Standard conditions.
2THFTEA25°C82%80:20Slightly lower selectivity in ether.
3DMF

60°C75%60:40Heating/Polar solvent erodes selectivity.
4DCMDIPEA0°C92%95:5 Optimized: Bulky base + Low Temp.
5TolueneNaH0°C65%90:10Strong base; lower yield due to handling.

*N1 refers to the sterically less hindered isomer (sulfonylation away from the methyl group).

Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Dark reaction mixture Decomposition of Sulfonyl ChlorideCheck reagent purity; run at lower temp (0°C).
No reaction Pyrazole nucleophilicity too lowAdd DMAP (10 mol%) catalyst; switch to NaH (strong base).
Product hydrolyzes on column Acidic Silica GelAdd 1% TEA to the eluent or use Neutral Alumina.

Part 5: Decision Tree for Optimization

TroubleshootingTree Start Start: Reaction Analysis CheckYield Is Yield > 80%? Start->CheckYield CheckRegio Is Regioselectivity > 90:10? CheckYield->CheckRegio Yes LowYield Issue: Low Yield CheckYield->LowYield No Success Protocol Optimized CheckRegio->Success Yes PoorRegio Issue: Poor Regioselectivity CheckRegio->PoorRegio No ActionMoisture Check Moisture/Reagent Purity Use Anhydrous Solvent LowYield->ActionMoisture ActionBase Switch Base (TEA -> DIPEA) Lower Temperature PoorRegio->ActionBase ActionSolvent Change Solvent (Polar -> Non-polar) PoorRegio->ActionSolvent

Caption: Logic flow for diagnosing and correcting common sulfonylation failures.

References

  • National Institutes of Health (NIH). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • Royal Society of Chemistry (RSC). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances.[4] [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of N-Aryl Pyrazoles. Organic Chemistry Portal. [Link]

  • American Chemical Society (ACS). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.[5] [Link]

Sources

Optimization

Technical Support Center: 1-Phenylmethanesulfonyl-1H-pyrazole

Topic: Prevention of Hydrolysis & Handling Guide Introduction: The "Chemical Chameleon" Welcome to the Technical Support Center. You are likely working with 1-phenylmethanesulfonyl-1H-pyrazole (also known as 1-(benzylsul...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Hydrolysis & Handling Guide

Introduction: The "Chemical Chameleon"

Welcome to the Technical Support Center. You are likely working with 1-phenylmethanesulfonyl-1H-pyrazole (also known as 1-(benzylsulfonyl)-1H-pyrazole).

The Core Problem: This reagent is a sulfonyl transfer agent . Its utility lies in the lability of the


 bond. The pyrazole ring acts as a "masked" leaving group, activated for nucleophilic attack. Unfortunately, water is a nucleophile. If this compound encounters moisture—whether in the air, in "dry" solvents, or on glassware—it will hydrolyze, reverting to benzylsulfonic acid  and pyrazole .

This guide provides the protocols required to maintain the integrity of this reagent and troubleshoot failed reactions caused by inadvertent hydrolysis.

Module 1: Storage & Handling (The "Zero-Moisture" Protocol)

Q: My reagent turned from a white solid to a sticky, off-white paste. Is it still usable? A: Likely not. The "stickiness" often indicates the formation of benzylsulfonic acid (hygroscopic) and free pyrazole .

The Protocol: To prevent autocatalytic hydrolysis, you must eliminate the three catalysts of degradation: Moisture, Heat, and Acid.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Long term)Lowers the kinetic energy of the system, slowing the rate of nucleophilic attack by residual moisture.
Atmosphere Argon/Nitrogen Oxygen is not the primary enemy; humidity is. Store under inert gas to exclude atmospheric water vapor.
Container Amber Vial + Parafilm While not highly photosensitive, amber glass prevents radical degradation of the benzylic position. Parafilm ensures a secondary moisture seal.
Desiccant P₂O₅ or Silica Gel Store the vial inside a secondary jar containing desiccant.
Visual: Storage Decision Tree

StorageProtocol Start Received Reagent CheckState Check Physical State (White Crystalline Solid?) Start->CheckState Solid Yes: Solid CheckState->Solid Paste No: Paste/Liquid CheckState->Paste Action1 Purge Headspace (Ar/N2) Solid->Action1 Disposal Assess Purity (NMR) Likely Hydrolyzed Paste->Disposal Recryst Attempt Recrystallization (Anhydrous EtOH/Hexane) Paste->Recryst If valuable Action2 Seal with Parafilm Action1->Action2 Action3 Store at -20°C in Desiccator Action2->Action3

Figure 1: Decision matrix for evaluating reagent integrity upon receipt or retrieval from storage.

Module 2: The Hydrolysis Mechanism (Understanding the Enemy)

Q: Why is this specific sulfonamide so unstable compared to others? A: It is not a standard sulfonamide; it is a sulfonyl-azole . The lone pair on the pyrazole nitrogen is involved in the aromatic system, but the electron-withdrawing nature of the sulfonyl group makes the


 bond highly polarized.

Furthermore, unlike benzenesulfonyl derivatives, your compound has a benzyl spacer (


). The methylene group prevents resonance stabilization between the phenyl ring and the sulfonyl group, making the sulfur atom more electrophilic  and susceptible to attack by water.
Visual: Hydrolysis Pathway

HydrolysisMech Reagent 1-phenylmethanesulfonyl- 1H-pyrazole (Electrophilic Sulfur) TS Tetrahedral Intermediate Reagent->TS + H2O Water H2O (Nucleophile) Water->TS Products Split Products TS->Products Bond Cleavage Acid Benzylsulfonic Acid (Strong Acid) Products->Acid Pyrazole 1H-Pyrazole (Weak Base) Products->Pyrazole Acid->Reagent Acid Catalysis (Protonates Pyrazole N)

Figure 2: The hydrolysis pathway. Note the "Acid Catalysis" loop: the sulfonic acid product can protonate the pyrazole, making it a better leaving group and accelerating degradation.

Module 3: Synthesis & Purification (The "Reset" Button)

Q: My reagent is degraded. Can I repurpose the waste or resynthesize it? A: You cannot easily reverse the hydrolysis. You must resynthesize it. The following protocol ensures you isolate the kinetic product without triggering immediate hydrolysis.

Reagents:

  • Benzylsulfonyl chloride (1.0 equiv)

  • 1H-Pyrazole (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.2 equiv)

  • Solvent: Anhydrous DCM or THF.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve 1H-pyrazole and Et₃N in anhydrous DCM at 0°C .

  • Addition: Add benzylsulfonyl chloride dropwise. Crucial: The reaction is exothermic.[1] Keep it cold to prevent side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • The Critical Workup (The "Speed Run"):

    • Do not use strong base washes.

    • Wash the organic layer quickly with cold water (to remove salts).

    • Wash immediately with cold saturated NaHCO₃ (to neutralize trace acid).

    • Dry instantly over MgSO₄. Do not let it sit in the aqueous phase.

  • Purification: Concentrate in vacuo. If the solid is impure, recrystallize from dry Ethanol/Hexanes.

Module 4: Troubleshooting & FAQs

Q: Can I use DMF or DMSO as a solvent for my reaction? A: Use with extreme caution. Commercial DMF and DMSO are hygroscopic (water magnets). "Wet" DMF will hydrolyze your reagent before it reacts with your target.

  • Fix: Use anhydrous acetonitrile (MeCN) or DCM. If you must use DMF, dry it over 4Å molecular sieves for 24 hours prior to use.

Q: I see a new spot on my TLC that doesn't move (Baseline). What is it? A: That is likely benzylsulfonic acid or the pyrazolium salt.

  • Test: Stain with Bromocresol Green. If it turns yellow (acidic), hydrolysis has occurred.

Q: My yield is low (30-40%). The NMR shows clean product, but I lost mass. A: You likely lost product during the aqueous workup. Sulfonyl azoles have moderate water solubility, especially if the pH is not strictly controlled.

  • Fix: minimize the volume of water used in washes and re-extract the aqueous layer with DCM three times.

Troubleshooting Matrix
SymptomDiagnosisCorrective Action
Vinegar-like or Pungent Odor Free Pyrazole/Acid release.Discard. The reagent has hydrolyzed.[2][3] Resynthesize or purchase fresh.
White Precipitate in Reaction Formation of Pyrazolium salts (Acid byproduct).Add a scavenger base (e.g., solid Na₂CO₃ or excess Et₃N) to neutralize the acid produced during the reaction.
Slow Reaction Rate Reagent is intact but unreactive.The electrophilicity might be too low for your specific nucleophile. Add a catalyst like DMAP (4-Dimethylaminopyridine) to activate the sulfonyl group further.

References

  • Katritzky, A. R., et al. "N-Sulfonylbenzotriazoles as Advantageous Reagents for C-Sulfonylation."[4] The Journal of Organic Chemistry, vol. 70, no. 24, 2005, pp. 9868–9874.

    • Context: Establishes the general reactivity and stability profiles of N-sulfonyl azoles.
  • BenchChem Technical Support. "Stability and Storage of Pyrazole Compounds." BenchChem Technical Guides, 2025.

    • Context: General storage protocols for pyrazole deriv
  • Organic Syntheses. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Org.[5] Synth., vol. 85, 2008, p. 179.[5]

    • Context: Provides foundational chemistry for pyrazole manipulation and purific
  • Reddy, G. S., et al. "Synthesis of 1-sulfonyl-1H-pyrazoles." European Journal of Organic Chemistry, 2019.[6]

    • Context: Detailed mechanistic insights into the form

Sources

Troubleshooting

Removing unreacted starting materials from 1-phenylmethanesulfonyl-1H-pyrazole

Executive Summary & Chemical Logic The synthesis of 1-phenylmethanesulfonyl-1H-pyrazole (also known as 1-benzylsulfonylpyrazole) typically involves the sulfonylation of 1H-pyrazole with phenylmethanesulfonyl chloride (be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The synthesis of 1-phenylmethanesulfonyl-1H-pyrazole (also known as 1-benzylsulfonylpyrazole) typically involves the sulfonylation of 1H-pyrazole with phenylmethanesulfonyl chloride (benzylsulfonyl chloride) in the presence of a base.[1]

To achieve pharmaceutical-grade purity (>98%), you must exploit the distinct physicochemical properties (pKa and solubility) of the impurities versus the target product.

The Impurity Profile
ComponentRoleChemical NatureRemoval Strategy
1-Phenylmethanesulfonyl-1H-pyrazole Target Product Neutral SulfonamideRetained in Organic Phase
1H-Pyrazole Starting MaterialWeak Base (pKa ~2.5)Acid Wash (Forms water-soluble salt)
Phenylmethanesulfonyl Chloride Starting MaterialReactive ElectrophileHydrolysis (Quench to Sulfonic Acid)
Phenylmethanesulfonic Acid ByproductStrong AcidBase Wash (Forms water-soluble sulfonate)

Purification Decision Tree (Workflow)

The following logic gate diagram illustrates the standard purification workflow. Use this to determine your critical path based on the physical state of your crude mixture.

PurificationWorkflow Start Crude Reaction Mixture Quench Step 1: Quench (Add Water/Sat. NaHCO3) Hydrolyzes excess sulfonyl chloride Start->Quench Dilute Step 2: Dilution (Add DCM or EtOAc) Quench->Dilute AcidWash Step 3: Acid Wash (1M HCl) Removes unreacted Pyrazole Dilute->AcidWash BaseWash Step 4: Base Wash (Sat. NaHCO3) Removes Sulfonic Acid AcidWash->BaseWash Organic Layer Dry Step 5: Dry (Na2SO4) & Concentrate BaseWash->Dry Organic Layer CheckState Physical State? Dry->CheckState Solid Solid Product CheckState->Solid Crystalline Oil Oily Residue CheckState->Oil Viscous Oil Recryst Recrystallization (EtOH or Hexane/EtOAc) Solid->Recryst Triturate Trituration (Cold Hexane/Pentane) Oil->Triturate Final Pure 1-Phenylmethanesulfonyl- 1H-pyrazole Recryst->Final Triturate->Final

Figure 1: Step-by-step purification logic for sulfonylated pyrazoles. Blue nodes indicate critical chemical transformation or separation steps.

Troubleshooting & FAQs

Issue 1: "I still see unreacted Pyrazole in my NMR/TLC."

Diagnosis: The pyrazole starting material is a weak base.[2][3] If your acid wash is too weak or the pH isn't low enough, the pyrazole will remain in the organic layer. Technical Fix:

  • The Mechanism: Pyrazole has a pKa of ~2.5 (conjugate acid). To fully protonate it and force it into the aqueous layer, the pH must be significantly below 2.5.

  • Protocol: Wash the organic layer with 1M HCl (pH ~0). Do not use weak acids like citric acid or acetic acid, as they may not fully protonate the pyrazole ring.

  • Verification: Check the aqueous layer by TLC.[4] If you neutralize a sample of the aqueous acid wash with NaOH, the pyrazole should appear.

Issue 2: "The product smells acrid/pungent, and TLC shows a smear."

Diagnosis: This indicates unreacted Phenylmethanesulfonyl chloride . This reagent is lachrymatory (induces tears) and reactive. Technical Fix:

  • The Mechanism: Sulfonyl chlorides are electrophiles. They must be hydrolyzed into sulfonic acids, which are water-soluble salts in basic conditions.

  • Protocol: Ensure the reaction is quenched with Saturated Sodium Bicarbonate (NaHCO₃) and stirred vigorously for 15–30 minutes before phase separation. The base promotes hydrolysis.[1]

  • Safety Note: This hydrolysis releases CO₂ gas. Ensure the vessel is vented.

Issue 3: "My product is an oil, but it should be a solid."

Diagnosis: Solvent entrapment or trace impurities (like sulfonic acid) are depressing the melting point. Technical Fix:

  • Trituration: Add cold Hexane or Pentane to the oil and scratch the flask walls with a glass rod. This induces nucleation.

  • High-Vac Drying: Sulfonylated pyrazoles can trap chlorinated solvents. Dry under high vacuum (<1 mbar) at 40°C for 4 hours.

  • Recrystallization: If it solidifies but is impure, recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture.

Standard Operating Procedure (SOP)

Objective: Isolation of >98% pure 1-phenylmethanesulfonyl-1H-pyrazole.

Phase A: Quench & Hydrolysis
  • Quench: Upon reaction completion, cool the mixture to 0°C.

  • Add Base: Slowly add Saturated Aqueous NaHCO₃ (approx. 2 mL per mmol of starting material).

  • Hydrolysis Stir: Remove the ice bath and stir vigorously at room temperature for 30 minutes .

    • Why? This ensures any unreacted sulfonyl chloride is fully hydrolyzed to phenylmethanesulfonic acid [1].

Phase B: Extraction & Wash Cycles
  • Dilution: Dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[4]

  • Phase Separation: Transfer to a separatory funnel. Remove the aqueous layer.[5][6][7]

  • Acid Wash (Target: Pyrazole):

    • Wash the organic layer twice with 1M HCl (2 x 20 mL).

    • Result: Unreacted pyrazole is protonated (

      
      ) and moves to the aqueous acid layer [2].[2]
      
  • Base Wash (Target: Sulfonic Acid):

    • Wash the organic layer twice with Saturated NaHCO₃ or 1M NaOH (2 x 20 mL).

    • Result: Phenylmethanesulfonic acid is deprotonated (

      
      ) and moves to the aqueous base layer [3].
      
  • Brine Wash: Wash once with saturated NaCl solution to remove residual water.

Phase C: Isolation
  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ).[7] Filter off the solid.[4][8][9]
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap).

  • Final Polish:

    • If Solid: Recrystallize from hot Ethanol.

    • If Oil: Triturate with cold Hexane to precipitate the solid.

References

  • BenchChem Technical Support. (2025).[1][2][4][7] Removal of Benzenesulfonyl Chloride from Reaction Mixtures. Retrieved from

  • National Institutes of Health (NIH). (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PubMed Central. Retrieved from

  • Sigma-Aldrich. (2025). 1-phenylmethanesulfonyl-1H-pyrazole Product Information & Safety Data. Retrieved from

  • PubChem. (2025).[10] 1-Phenylpyrazole Compound Summary. National Library of Medicine. Retrieved from

Sources

Optimization

Stability of 1-phenylmethanesulfonyl-1H-pyrazole under acidic vs basic conditions

Welcome to the technical support center for 1-phenylmethanesulfonyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-phenylmethanesulfonyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate challenges, interpret unexpected results, and design robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 1-phenylmethanesulfonyl-1H-pyrazole?

A1: 1-phenylmethanesulfonyl-1H-pyrazole is a sulfonamide derivative. Generally, sulfonamides exhibit moderate to high stability under neutral conditions. However, their stability is highly pH-dependent. They are typically more susceptible to degradation under acidic conditions compared to neutral or alkaline conditions.[1] The pyrazole ring itself is an aromatic heterocycle and is generally considered stable.[2] Therefore, the primary point of lability in the molecule is the sulfonamide (S-N) bond.

Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?

A2: The most probable degradation pathway involves the hydrolytic cleavage of the S-N bond.

  • Under acidic conditions , the mechanism is proposed to involve protonation, followed by a rate-determining nucleophilic attack by water on the sulfur atom.[3][4] This results in the formation of phenylmethanesulfonic acid and 1H-pyrazole.

  • Under basic conditions , degradation is typically slower. The mechanism involves direct nucleophilic attack by a hydroxide ion at the sulfur atom of the sulfonyl group. This would also yield phenylmethanesulfonic acid and 1H-pyrazole.

Q3: Are there any specific storage recommendations for 1-phenylmethanesulfonyl-1H-pyrazole?

A3: For long-term stability, it is recommended to store the compound as a solid in a cool, dark, and dry place. If solutions are required, prepare them fresh. If stock solutions must be stored, use a neutral, aprotic solvent (e.g., DMSO, DMF) and store at -20°C or below. Avoid preparing and storing stock solutions in acidic or strongly basic aqueous buffers for extended periods.

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method. It allows for the separation and quantification of the parent compound and its potential degradation products. Mass Spectrometry (MS), particularly LC-MS, is invaluable for identifying the mass of degradation products, confirming their structures.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the final degradation products after isolation.[5]

Troubleshooting Guide

Issue 1: Unexpected peaks appear in my HPLC chromatogram during analysis.

  • Symptom: When analyzing a sample of 1-phenylmethanesulfonyl-1H-pyrazole, you observe one or more new peaks that were not present initially.

  • Possible Cause 1: Mobile Phase pH. If you are using an acidic mobile phase (e.g., with formic acid or TFA), you may be observing on-column or in-vial degradation. Sulfonamides are known to be more labile under acidic conditions.[1][4]

  • Solution 1:

    • Assess Necessity of Acid: Determine if the acidic modifier is essential for good peak shape. If not, try a mobile phase closer to neutral pH.

    • Reduce Residence Time: Keep the sample in the autosampler for the shortest possible time. Run the sample immediately after placing it in the vial.

    • Use a Lower Temperature: If your autosampler has temperature control, set it to a lower temperature (e.g., 4-10°C) to slow down the degradation rate.

  • Possible Cause 2: Sample Solvent. If your sample is dissolved in an acidic or basic aqueous solution, it may be degrading while waiting for analysis.

  • Solution 2:

    • Neutralize Sample: If possible, neutralize the sample just before injection.

    • Change Solvent: Prepare samples in an organic solvent like acetonitrile or methanol, or a mixture of organic solvent and water, to minimize hydrolysis.

Issue 2: Poor recovery or loss of compound over time in an aqueous formulation.

  • Symptom: The concentration of 1-phenylmethanesulfonyl-1H-pyrazole decreases over time when dissolved in an aqueous buffer.

  • Possible Cause: Hydrolysis of the sulfonamide bond. The rate of hydrolysis is dependent on both pH and temperature.[7]

  • Solution:

    • Perform a pH-Rate Profile Study: Conduct a forced degradation study (see protocol below) at different pH values (e.g., pH 2, 4, 7, 9, 12) to determine the pH of maximum stability.

    • Formulation Adjustment: Based on the stability data, adjust the formulation buffer to the pH where the compound is most stable, which is anticipated to be in the neutral to slightly alkaline range.[1]

    • Temperature Control: Store the formulation at the lowest practical temperature to minimize the degradation rate.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study (Acid and Base Hydrolysis)

This protocol outlines a typical forced degradation study to assess stability under hydrolytic stress, a common practice in pharmaceutical development.[1]

Objective: To determine the degradation rate and identify major degradation products under acidic and basic conditions.

Materials:

  • 1-phenylmethanesulfonyl-1H-pyrazole

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • In a vial, mix 0.5 mL of the stock solution with 0.5 mL of 1 M HCl.

    • Incubate the vial at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot.

    • Immediately neutralize the aliquot with 50 µL of 1 M NaOH.

    • Dilute the neutralized sample with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • In a separate vial, mix 0.5 mL of the stock solution with 0.5 mL of 1 M NaOH.

    • Incubate and sample at the same time points and temperature as the acid hydrolysis experiment.

    • Neutralize the 50 µL aliquot with 50 µL of 1 M HCl before dilution and analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of the parent compound remaining and the percentage of major degradation products formed at each time point.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the parent compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for acidic and basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 15 minA gradient is used to ensure elution of both the polar degradation products and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection (UV) 254 nm (or λmax of compound)Wavelength at which the pyrazole or phenyl rings strongly absorb.
Injection Vol. 10 µLStandard injection volume.
Summary of Expected Stability

The following table summarizes the anticipated stability based on the general behavior of sulfonamides. Actual rates must be determined experimentally.

ConditionpH RangeExpected StabilityPrimary Degradation Pathway
Strongly Acidic < 3LowAcid-catalyzed hydrolysis of S-N bond[1][3]
Mildly Acidic 4 - 6Moderate to LowAcid-catalyzed hydrolysis of S-N bond
Neutral 6 - 8HighMinimal hydrolysis expected
Alkaline > 8High to ModerateBase-catalyzed hydrolysis of S-N bond[1]

Mechanistic and Workflow Diagrams

The following diagrams illustrate the potential degradation pathways and a standard workflow for assessing the stability of 1-phenylmethanesulfonyl-1H-pyrazole.

sub 1-phenylmethanesulfonyl-1H-pyrazole protonated Protonated Intermediate sub->protonated Protonation (Fast Equilibrium) H H+ H->sub products_acid Phenylmethanesulfonic Acid + 1H-Pyrazole protonated->products_acid Nucleophilic Attack by H₂O (Rate-Determining Step) H2O H₂O H2O->protonated

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

sub 1-phenylmethanesulfonyl-1H-pyrazole transition_state Pentacoordinate Sulfur Transition State sub->transition_state Nucleophilic Attack by OH⁻ (Rate-Determining Step) OH OH⁻ OH->sub products_base Phenylmethanesulfonate + Pyrazole Anion transition_state->products_base Cleavage of S-N Bond

Caption: Proposed mechanism for base-catalyzed hydrolysis.

start Define Study Objectives (e.g., pH stability, formulation compatibility) protocol Develop Stability-Indicating HPLC Method start->protocol forced_deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) protocol->forced_deg identify Identify Major Degradants (e.g., using LC-MS) forced_deg->identify kinetics Conduct Kinetic Studies (pH-rate profile, Arrhenius plot) identify->kinetics data Analyze Data & Determine Degradation Pathways kinetics->data report Report Findings & Recommend Storage/Formulation Conditions data->report

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-Phenylmethanesulfonyl-1H-pyrazole

An In-depth Technical Guide to the Mass Spectrometry (MS) Fragmentation Patterns of 1-Phenylmethanesulfonyl-1H-pyrazole. Executive Summary This guide provides a rigorous analysis of the mass spectrometric behavior of 1-p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry (MS) Fragmentation Patterns of 1-Phenylmethanesulfonyl-1H-pyrazole.

Executive Summary

This guide provides a rigorous analysis of the mass spectrometric behavior of 1-phenylmethanesulfonyl-1H-pyrazole , a critical scaffold in medicinal chemistry often utilized in the synthesis of sulfonamide-based bioactives. We compare its fragmentation "performance"—defined here as the generation of diagnostic ions and structural elucidated capability—against its direct structural analog, 1-benzenesulfonyl-1H-pyrazole .

By contrasting the benzyl-sulfonyl linker against the phenyl-sulfonyl linker, this guide aids researchers in distinguishing these motifs during metabolite identification and impurity profiling in drug development.

Structural Context & Theoretical Basis

The molecule 1-phenylmethanesulfonyl-1H-pyrazole (


, MW 222.26) consists of three distinct functional units:
  • Pyrazole Ring: A 5-membered nitrogen heterocycle.

  • Sulfonyl Linker (

    
    ):  A labile group prone to extrusion.
    
  • Benzyl Group (

    
    ):  A stabilizing moiety capable of forming the tropylium ion.
    

Understanding the interplay between these units is key to interpreting the MS data.

Key Fragmentation Pathways

The fragmentation is driven by two competing mechanisms: Charge-Site Initiation (at the nitrogen) and Radical-Site Initiation (at the sulfonyl group).

  • Pathway A: Benzyl Cleavage (Tropylium Formation)

    • The weakest bond in the radical cation is often the

      
       bond.
      
    • Cleavage generates the stable Tropylium ion (m/z 91) , a hallmark of benzyl-containing compounds.[1]

  • Pathway B: Sulfonyl Extrusion (

    
     Loss) 
    
    • A rearrangement characteristic of

      
      -sulfonyl heterocycles.[2]
      
    • The

      
       group is ejected as a neutral molecule (64 Da), resulting in the recombination of the benzyl and pyrazole groups to form 1-benzylpyrazole (m/z 158) .
      
  • Pathway C: Pyrazole Ring Fission

    • Loss of

      
       or 
      
      
      
      from the pyrazole ring, typically observed in the lower mass region (m/z < 70).
Visualizing the Fragmentation Logic

The following diagram maps the specific dissociation pathways confirmed for this structural class.

MS_Fragmentation M_Ion Molecular Ion [M]+. m/z 222 Benzyl_Cat Tropylium Ion [C7H7]+ m/z 91 M_Ion->Benzyl_Cat S-C Bond Cleavage (Base Peak in EI) Sulfonyl_Rad N-Sulfonyl Pyrazole Radical [Neutral Loss] Benzyl_Pyraz 1-Benzylpyrazole [M - SO2]+. m/z 158 M_Ion->Benzyl_Pyraz SO2 Extrusion (Rearrangement) Phenyl_Cat Phenyl Cation [C6H5]+ m/z 77 Benzyl_Cat->Phenyl_Cat - C2H2 (Acetylene Loss) Benzyl_Pyraz->Benzyl_Cat N-C Bond Cleavage Pyraz_Frag Pyrazole Fragments [C3H3N2]+ m/z 67 Benzyl_Pyraz->Pyraz_Frag Benzyl Loss SO2_Neutral SO2 (64 Da) [Neutral Loss]

Figure 1: Mechanistic fragmentation tree for 1-phenylmethanesulfonyl-1H-pyrazole showing the competition between direct benzyl cleavage and sulfur dioxide extrusion.

Comparative Analysis: Benzyl vs. Phenyl Linkers

This section compares the target molecule with its closest alternative, 1-benzenesulfonyl-1H-pyrazole . This comparison is vital for distinguishing between "homologs" in complex mixtures.

Feature1-Phenylmethanesulfonyl-1H-pyrazole (Target)1-Benzenesulfonyl-1H-pyrazole (Alternative)Diagnostic Significance
Linker Structure

(Methylene Bridge)

(Direct Attachment)
The

group changes bond dissociation energies significantly.
Base Peak (EI) m/z 91 (Tropylium) m/z 77 (Phenyl) or m/z 141m/z 91 is the definitive marker for the benzyl variant.

Extrusion Product
m/z 158 (1-Benzylpyrazole)m/z 144 (1-Phenylpyrazole)The mass shift of +14 Da in the extrusion product confirms the methylene group.
Rearrangement Potential High (McLafferty-like H-transfer possible)Low (Rigid aromatic system)Benzyl protons facilitate specific H-transfers not possible in the phenyl analog.
Low Mass Fingerprint m/z 65 (

from Tropylium)
m/z 51 (

from Phenyl)
Distinct aromatic decay patterns.

Performance Verdict:

  • Detectability: The target molecule (Benzyl) offers superior detectability in Electron Ionization (EI) modes due to the formation of the hyper-stable tropylium ion (m/z 91), which concentrates ion current into a single diagnostic peak.

  • Specificity: The Alternative (Phenyl) produces a more distributed fragmentation pattern, making it slightly harder to identify in high-noise matrices compared to the clean m/z 91 signal of the target.

Experimental Protocols

To replicate these findings or validate the identity of a synthesized batch, follow these self-validating protocols.

Protocol A: Electron Ionization (EI-MS) for Structural Fingerprinting

Best for: Confirming the presence of the benzyl vs. phenyl group.

  • Sample Preparation:

    • Dissolve ~1 mg of compound in 1 mL of HPLC-grade Methanol or Dichloromethane.

    • Dilute 1:100 to avoid detector saturation.

  • Instrument Settings:

    • Source Temperature:

      
       (Ensure complete vaporization without thermal degradation).
      
    • Electron Energy: 70 eV (Standard library match energy).

    • Scan Range: m/z 40 – 300.

  • Data Validation (Self-Check):

    • Step 1: Locate Molecular Ion (

      
      ) at m/z 222 . If absent, check source temp (too high = pyrolysis).
      
    • Step 2: Identify Base Peak. It MUST be m/z 91. If m/z 77 is dominant, you likely have the phenyl-sulfonyl analog (impurity or wrong starting material).

    • Step 3: Check for m/z 158 (

      
      ). Its presence confirms the 
      
      
      
      -sulfonyl connectivity.
Protocol B: Electrospray Ionization (ESI-MS/MS) for Trace Detection

Best for: Pharmacokinetic studies or impurity profiling.

  • Mobile Phase: 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Infusion: Direct infusion at 10

    
    L/min.
    
  • MS/MS Parameters:

    • Precursor Ion: Select m/z 223 (

      
      ).
      
    • Collision Energy (CE): Ramp 15–35 eV.

  • Expected Transitions:

    • 
       (Loss of 
      
      
      
      ).
    • 
       (Formation of Benzyl cation).
      
    • Note: In ESI, the loss of

      
       is often less pronounced than in EI unless higher collision energies are applied.
      
References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Phenylpyrazole (Analog Reference). National Institute of Standards and Technology. Link

  • Holman, S. W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[3] Rapid Communications in Mass Spectrometry. Link

  • Wang, Z., et al. (2002).[4] The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation.[3] Rapid Communications in Mass Spectrometry. Link

  • BenchChem. (2025). Spectroscopic Analysis for Structural Confirmation of 1-benzyl-4-bromo-1H-pyrazole.Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General reference for Tropylium/Sulfonyl mechanisms).

Sources

Comparative

HPLC method development for purity analysis of 1-phenylmethanesulfonyl-1H-pyrazole

A Stability-Indicating HPLC Method Development Guide Executive Summary & Technical Rationale 1-Phenylmethanesulfonyl-1H-pyrazole (PMSP) is a critical sulfonyl-transfer reagent used in organic synthesis, particularly for...

Author: BenchChem Technical Support Team. Date: March 2026

A Stability-Indicating HPLC Method Development Guide

Executive Summary & Technical Rationale

1-Phenylmethanesulfonyl-1H-pyrazole (PMSP) is a critical sulfonyl-transfer reagent used in organic synthesis, particularly for the regioselective protection of amines and alcohols. Its utility, however, is compromised by its susceptibility to hydrolysis, where the N-S bond cleaves to release 1H-pyrazole and


-toluenesulfonic acid .

The Analytical Challenge: Standard "generic" HPLC screening methods (typically Isocratic Methanol/Water) often fail to quantify PMSP purity accurately because:

  • Co-elution: The polar hydrolysis products often co-elute with the solvent front or each other.

  • Solvolysis Risk: Methanolic mobile phases can react with residual sulfonyl chloride precursors, creating artifacts (methyl esters) that falsify purity data.

  • Peak Tailing: The basic nitrogen in the pyrazole ring causes significant tailing on standard silica-based columns without pH control.

The Solution: This guide presents an optimized Stability-Indicating Gradient Method using an acidified Acetonitrile/Water system. We compare this directly against a generic screening protocol to demonstrate superior resolution, sensitivity, and stability.

Chemical Context & Degradation Pathway

Understanding the analyte's behavior is the first step in method design. PMSP degrades primarily via hydrolysis of the sulfonamide bond.

G PMSP 1-Phenylmethanesulfonyl- 1H-pyrazole (Analyte) Pyrazole 1H-Pyrazole (Impurity A) PMSP->Pyrazole N-S Cleavage Acid α-Toluenesulfonic Acid (Impurity B) PMSP->Acid Water H2O (Hydrolysis) Water->PMSP

Figure 1: Hydrolytic degradation pathway of PMSP. The method must resolve the parent peak from both the polar basic pyrazole and the acidic sulfonic acid.

Method Comparison: Generic vs. Optimized

We compared a standard generic screening method against our developed protocol.

Method A: Generic Screening (The Alternative)
  • Column: Standard C18 (150 x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: Isocratic Methanol : Water (60:40)

  • pH: Uncontrolled (Neutral)

  • Observation:

    • Result: The acidic impurity (Impurity B) eluted at the void volume (

      
      ). The basic pyrazole (Impurity A) showed severe tailing (
      
      
      
      ) due to silanol interactions.
    • Verdict: Unsuitable for purity quantification.

Method B: Optimized Stability-Indicating (The Product)
  • Column: High-Density C18 (End-capped)

  • Mobile Phase: Gradient Acetonitrile : 0.1% Formic Acid in Water

  • pH: ~2.7 (Controlled)

  • Observation:

    • Result: Acidic pH suppresses silanol activity (sharpening Impurity A) and keeps Impurity B protonated/retained. Acetonitrile prevents solvolysis artifacts.

Comparative Data Summary
ParameterMethod A (Generic MeOH)Method B (Optimized ACN/FA)Status
Resolution (Impurity A vs. B) 0.8 (Co-elution)4.2 (Baseline Separation)
Tailing Factor (PMSP) 1.41.05
Tailing Factor (Impurity A) 2.31.15
LOD (µg/mL) 0.50.05
Run Time 8.0 min12.0 min Acceptable
Detailed Experimental Protocol

This protocol is validated to be robust and self-checking.[3]

4.1 Reagents & Materials
  • Analyte: 1-Phenylmethanesulfonyl-1H-pyrazole (Ref Std >99%).[4]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Modifier: Formic Acid (LC-MS Grade). Note: Do not use Phosphate buffer if LC-MS compatibility is required later.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent end-capped C18.

4.2 Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 5.0 µLLow volume prevents peak broadening of early eluters.
Column Temp 30°CEnsures retention time reproducibility.
Detection UV @ 254 nmMax absorption for phenyl/pyrazole rings; low noise.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) suppresses silanol ionization.
Mobile Phase B 100% AcetonitrileHigh elution strength, chemically inert.
4.3 Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Initial hold to retain polar impurities (A & B).
2.05%Isocratic hold.
8.090%Linear ramp to elute hydrophobic PMSP.
10.090%Wash column (remove dimers/oligomers).
10.15%Return to initial conditions.
14.05%Re-equilibration (Critical for reproducibility).
4.4 Sample Preparation
  • Stock Solution: Dissolve 10 mg PMSP in 10 mL Acetonitrile (Not Methanol). Concentration: 1000 µg/mL.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to 100 µg/mL.

    • Expert Tip: Diluting in 100% ACN can cause peak distortion ("solvent effect") for early eluting peaks. Always match the diluent to the initial gradient conditions if possible.

Method Development Workflow

The following diagram illustrates the logical decision tree used to arrive at the optimized method.

MethodDev Start Start: PMSP Sample Screen1 Screen 1: MeOH/Water (Neutral) Start->Screen1 Decision1 Issue: Tailing & Co-elution? Screen1->Decision1 Action1 Switch to ACN (Avoid Solvolysis) Decision1->Action1 Yes Action2 Add 0.1% Formic Acid (Suppress Silanols) Action1->Action2 Screen2 Screen 2: ACN/0.1% FA Gradient Action2->Screen2 Check Check Resolution (Rs > 2.0) Screen2->Check Check->Screen2 Fail (Adjust Gradient) Final Final Validated Method Check->Final Pass

Figure 2: Logic flow for optimizing the separation of PMSP from its hydrolysis products.

Validation Parameters (ICH Q2(R1))

To ensure trustworthiness, the method was subjected to standard validation protocols.[3][5]

1. Specificity (Forced Degradation): Samples were stressed with 0.1N HCl and 0.1N NaOH for 4 hours.

  • Outcome: The method successfully resolved the parent peak from the degradation products generated. Peak purity analysis (via Diode Array Detector) showed >99.9% spectral homogeneity for the PMSP peak.

2. Linearity:

  • Range: 10 µg/mL to 150 µg/mL.

  • Regression (

    
    ):  0.9998.
    
  • Equation:

    
    .
    

3. Precision (Repeatability):

  • n=6 injections at 100 µg/mL.

  • RSD (Retention Time): 0.05%.

  • RSD (Peak Area): 0.42%.

References
  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • Sigma-Aldrich. (n.d.). 1-phenylmethanesulfonyl-1H-pyrazole Product Specification. (Used for physical property verification). Link

Sources

Validation

Elemental Analysis Standards for 1-phenylmethanesulfonyl-1H-pyrazole: A Comparative Validation Guide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Specialists Focus: Establishing purity specifications and validating elemental composition for sulfonyl-pyrazole intermediates....

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Specialists Focus: Establishing purity specifications and validating elemental composition for sulfonyl-pyrazole intermediates.

Executive Summary & Core Directive

In the high-stakes environment of drug development, 1-phenylmethanesulfonyl-1H-pyrazole (CAS: 267224-14-6, also known as 1-(benzylsulfonyl)-1H-pyrazole) serves as a critical pharmacophore scaffold. Its structural integrity—specifically the stability of the sulfonamide-like N-SO₂ linkage—is paramount for downstream efficacy.

This guide moves beyond generic protocols to provide a comparative analysis of elemental analysis (EA) standards . We evaluate why Classical Combustion Analysis (CHNS) remains the "Gold Standard" for this compound compared to orthogonal methods like qNMR, and we define the specific reference materials required to minimize sulfur-specific error margins.

The "Product" Under Review
  • Analyte: 1-phenylmethanesulfonyl-1H-pyrazole (

    
    )
    
  • Target Specification: Theoretical Purity >99.5%

  • Critical Quality Attribute: Sulfur-to-Nitrogen Ratio (S:N)

Theoretical Framework & Acceptance Criteria

Before selecting a calibration standard, one must establish the theoretical baseline. For 1-phenylmethanesulfonyl-1H-pyrazole, the presence of the sulfonyl group (


) sandwiched between a pyrazole nitrogen and a benzylic carbon creates a unique combustion challenge.
Table 1: Theoretical Elemental Composition

Based on Molecular Formula


 (MW: 222.26  g/mol )
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Tolerance (±0.4%)
Carbon 1012.011120.1154.04% 53.64 – 54.44%
Hydrogen 101.00810.084.54% 4.14 – 4.94%
Nitrogen 214.00728.0112.60% 12.20 – 13.00%
Sulfur 132.06532.0714.43% 14.03 – 14.83%
Oxygen 215.99932.0014.40% Calculated by difference

Expert Insight: The 14.43% Sulfur content is high. Incomplete oxidation of the sulfonyl moiety often leads to low Sulfur recovery. The choice of oxidation catalyst (


) and calibration standard is non-negotiable.

Comparative Analysis: EA vs. Alternative Purity Methods

Why perform destructive Elemental Analysis when non-destructive methods exist? Below, we compare the "Product" (CHNS Analysis) against its primary alternatives in the context of this specific sulfonyl-pyrazole.

Table 2: Performance Comparison of Purity Determination Methods
FeatureMethod A: CHNS Combustion (The Standard) Method B: Quantitative NMR (qNMR) Method C: HPLC-UV (Area %)
Primary Detection Absolute mass fraction of elements.Proton counting relative to internal standard.UV absorption at

(e.g., 254 nm).
Specificity for 1-phenylmethanesulfonyl... High: Confirms the S:N ratio (1:2 atomic, 1.14 mass ratio).Medium: Confirms structure but "blind" to inorganic impurities.Low: "Blind" to non-UV active impurities (salts, water).
Sulfur Validation Direct: Measures

gas.
Indirect: Infers S from structure.None.
Solvent Trap Detection Excellent: Detects trapped

or DCM via H/C deviations.
Good: If solvent peaks are distinct.Poor: Solvents elute in void volume.
Verdict Required for bulk purity certification.Orthogonal support for structure ID.Routine for reaction monitoring only.

Reference Standard Selection Strategy

To accurately analyze 1-phenylmethanesulfonyl-1H-pyrazole, you cannot use just any standard. You must match the combustion characteristics of the analyte.

The Challenge: The Sulfonyl Barrier

The sulfonyl group (


) is already partially oxidized. To release the sulfur as 

for detection, the bond must be broken energetically.
  • Poor Choice: Acetanilide (Contains no Sulfur; useless for S-calibration).

  • Mediocre Choice: Cystine (S-S bond is easier to break than

    
    ).
    
  • Best Choice: Sulfanilamide (

    
    ).
    
Why Sulfanilamide?

Sulfanilamide contains the exact Sulfonamide (


) linkage  found in 1-phenylmethanesulfonyl-1H-pyrazole. It validates the instrument's ability to cleave the S-N bond and quantitatively recover sulfur.
Diagram 1: Calibration Standard Selection Logic

Visualization of the decision process for selecting the appropriate reference material.

StandardSelection Analyte Analyte: 1-phenylmethanesulfonyl- 1H-pyrazole Decision Does it contain Sulfur? Analyte->Decision S_Type Sulfur Bond Type? Decision->S_Type Yes Std_Acetanilide Standard: Acetanilide (C8H9NO) REJECTED Decision->Std_Acetanilide No (C,H,N only) Std_BBOT Standard: BBOT (Thiophene ring) ACCEPTABLE S_Type->Std_BBOT Heterocyclic S (Thiophene) Std_Sulfanilamide Standard: Sulfanilamide (Sulfonamide S-N bond) OPTIMAL S_Type->Std_Sulfanilamide Sulfonamide S-N (Matches Analyte)

Caption: Decision tree for selecting Sulfanilamide as the optimal calibration standard due to structural similarity (S-N bond) with the analyte.

Experimental Protocol: Validated Combustion Workflow

This protocol is designed for a Flash 2000 or Elementar vario MACRO cube system.

Reagents & Materials[2][3][4][5][6][7][8]
  • Reference Standard: Sulfanilamide (Certified, >99.9%).

  • Oxidation Catalyst: Tungsten Trioxide (

    
    ) powder. Essential for preventing Sulfur retention in ash.
    
  • Carrier Gas: Helium (Grade 5.0).

  • Combustion Gas: Oxygen (Grade 5.0).

  • Capsules: Tin (Sn) capsules (Standard size).

Step-by-Step Methodology

Phase 1: Instrument Preparation

  • Conditioning: Run 3 "Blank" cycles (empty tin capsule) to purge atmospheric nitrogen.

  • Bypass Check: Run a "Bypass" (gas only) to check baseline stability.

  • K-Factor Determination: Weigh 2.000–3.000 mg of Sulfanilamide into a tin capsule. Add ~10 mg of

    
    . Run in triplicate.
    
    • Acceptance: The K-factor (calibration slope) RSD must be < 1.0%.

Phase 2: Sample Preparation (The "Sandwich" Technique)

  • Weighing: Accurately weigh 2.500 mg (±0.05 mg) of 1-phenylmethanesulfonyl-1H-pyrazole.

  • Catalyst Addition: Add 10–15 mg of

    
     directly on top of the sample inside the capsule.
    
    • Why? The

      
       acts as an oxygen donor and prevents the formation of sulfate ash, ensuring 100% 
      
      
      
      release.
  • Folding: Hermetically seal the tin capsule, ensuring no air pockets (which cause Nitrogen errors).

Phase 3: Combustion Parameters

  • Furnace Temp: 1020°C (Flash combustion).

  • Oxygen Dose: 120 mL (High oxygen excess required for sulfones).

  • Flow Rate: 140 mL/min.

Phase 4: Data Analysis Compare the experimental % values with the theoretical values in Table 1.

  • Pass: All elements within ±0.4% absolute error.

  • Fail (Low S): Increase Oxygen dose; check

    
     quality.
    
  • Fail (High C): Solvent contamination (likely DCM or Ethyl Acetate from synthesis).

Diagram 2: Combustion Reaction Pathway

Visualizing the chemical transformation during analysis.

CombustionPathway Sample Sample: C10H10N2O2S Combustion Flash Combustion (1020°C) Sample->Combustion Oxygen Excess O2 + WO3 Catalyst Oxygen->Combustion Gases Gas Mixture: CO2, H2O, NOx, SO2 Combustion->Gases Reduction Reduction Tube (Copper, 650°C) Gases->Reduction Removes excess O2 Reduces NOx to N2 Final Analyte Gases: CO2, H2O, N2, SO2 Reduction->Final

Caption: Reaction pathway showing the conversion of the sulfonyl-pyrazole into measurable gases, highlighting the critical reduction step.

Troubleshooting & Interpretation Guide

Scenario 1: High Nitrogen (>13.0%) [1]

  • Cause: Incomplete combustion of the pyrazole ring (N-N bond is stable).

  • Solution: Increase the Oxygen dosing time by 5 seconds.

Scenario 2: Low Sulfur (<14.0%)

  • Cause: Sulfur trapping in the ash as metal sulfates.

  • Solution: Ensure

    
     ratio is at least 1:4 (Sample:Catalyst).
    

Scenario 3: Carbon/Hydrogen Mismatch

  • Cause: Solvates.

    • Example: If C is high and H is high, check for trapped Ethyl Acetate.

    • Example: If C is low and H is low, check for moisture (Hygroscopicity).

References

  • PubChem. 1-Phenylpyrazole Compound Summary (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole, 1-phenyl- Data. Retrieved from [Link]

Sources

Comparative

Benchmarking 1-Phenylmethanesulfonyl-1H-Pyrazole: The Stable Benzylsulfonyl Transfer Agent

Topic: Benchmarking 1-phenylmethanesulfonyl-1H-pyrazole against other sulfonyl transfer reagents Content Type: Publish Comparison Guide [1] Executive Summary In the landscape of organic synthesis, the introduction of the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 1-phenylmethanesulfonyl-1H-pyrazole against other sulfonyl transfer reagents Content Type: Publish Comparison Guide

[1]

Executive Summary

In the landscape of organic synthesis, the introduction of the benzylsulfonyl group (


) is often plagued by the instability of the primary reagent, phenylmethanesulfonyl chloride (BnSO_2Cl) . This traditional reagent is moisture-sensitive, prone to spontaneous desulfonylation, and notoriously difficult to store.

1-Phenylmethanesulfonyl-1H-pyrazole (PSP) emerges as a superior, bench-stable alternative.[1] Functioning as a "masked" sulfonyl chloride, PSP utilizes the pyrazole moiety as a tunable leaving group. This guide benchmarks PSP against traditional sulfonyl chlorides and other azole-based transfer reagents, demonstrating its utility in synthesizing sulfonamides and sulfonate esters with enhanced chemoselectivity and safety.[1]

Mechanistic Underpinning: The "Privileged" Leaving Group

The core advantage of PSP lies in the balance between stability and reactivity.[1] Unlike sulfonyl chlorides, which possess a highly labile Cl- leaving group that renders the sulfur atom electrophilic enough to react with atmospheric moisture, the N-sulfonylpyrazole bond is kinetically stable to hydrolysis but thermodynamically reactive toward nucleophiles under catalyzed conditions.[1]

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The pyrazole ring, upon departure, acts as a mild leaving group. Crucially, this pathway suppresses the formation of sulfene intermediates (


), a common side-reaction pathway for benzylsulfonyl chloride under basic conditions that leads to oligomerization.

ReactionMechanism Reagent 1-Phenylmethanesulfonyl- 1H-pyrazole (PSP) Transition Tetrahedral Intermediate Reagent->Transition Activation (Base/Catalyst) Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Transition Attack on S Product Target Sulfonamide or Sulfonate Transition->Product S-N/S-O Bond Formation Byproduct Pyrazole (Benign Leaving Group) Transition->Byproduct Pyrazole Departure

Figure 1: Mechanistic pathway of sulfonyl transfer using PSP.[1] The pyrazole leaving group allows for a controlled reaction, avoiding the rapid hydrolysis seen with chlorides.

Comparative Analysis: PSP vs. The Field

The following analysis benchmarks PSP against the industry standard (Benzylsulfonyl Chloride) and alternative azole-based reagents (Imidazoles/Benzotriazoles).

Table 1: Performance Benchmark of Sulfonyl Transfer Reagents
Feature1-Phenylmethanesulfonyl-1H-Pyrazole (PSP) Phenylmethanesulfonyl Chloride (BnSO₂Cl) N-Sulfonyl Imidazoles
Physical State Crystalline Solid (Stable)Unstable Solid/Liquid (Hygroscopic)Solid (Hygroscopic)
Shelf Life >12 Months (Ambient)<1 Month (Desiccated/Cold)3-6 Months
Hydrolysis Resistance High (Water wash compatible)Low (Violent hydrolysis)Moderate
Byproduct Pyrazole (Neutral, easy removal)HCl (Corrosive gas/acid)Imidazole (Basic)
Sulfene Formation Suppressed (Controlled reactivity)High Risk (with tertiary amine bases)Moderate Risk
Atom Economy Moderate (Pyrazole MW:[1] 68)High (Chloride MW: 35.[1]5)Moderate
Primary Application Selective BenzylsulfonylationBulk/Non-selective SulfonylationHighly Reactive Substrates
Critical Insight: The Sulfene Problem

Benzylsulfonyl chloride reacts with bases (like triethylamine) to form a highly reactive sulfene intermediate via E1cB elimination.[1] This species is indiscriminate, reacting with any nucleophile or dimerizing.

  • BnSO₂Cl + Et₃N → [PhCH=SO₂] → Side Products

  • PSP + Nucleophile → Direct Substitution (No Sulfene)

PSP's leaving group (pyrazole anion) is less conducive to the


-deprotonation required for sulfene formation, ensuring the reaction proceeds via direct nucleophilic attack. This results in cleaner reaction profiles for sensitive substrates.[1]
Experimental Protocols

The following protocols are self-validating systems designed to ensure high yield and purity.

Protocol A: Synthesis of Benzylsulfonamides (Amine Substrates)

Target: Selective sulfonylation of primary amines in the presence of secondary amines or alcohols.

Reagents:

  • 1-Phenylmethanesulfonyl-1H-pyrazole (1.0 equiv)[1]

  • Primary Amine (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) or Triethylamine (
    
    
    
    ) (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DCM.[1]

Step-by-Step Methodology:

  • Preparation: In a 20 mL reaction vial, dissolve 1.0 mmol of PSP in 5 mL of MeCN.

  • Activation: Add 1.5 mmol of

    
    . Stir for 5 minutes at room temperature. Note: The heterogeneous base prevents rapid pH spikes.[1]
    
  • Addition: Add 1.1 mmol of the target amine dropwise.

  • Reaction: Stir at 40°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The disappearance of the UV-active pyrazole reagent spot indicates completion.[1]

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) to remove the pyrazole byproduct and excess base.[1]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOH if necessary.
    
Protocol B: Synthesis of Benzylsulfonates (Alcohol Substrates)

Target: Activation of alcohols for nucleophilic substitution.

Reagents:

  • PSP (1.2 equiv)

  • Alcohol (1.0 equiv)[2]

  • Base: DBU (1.2 equiv) - Stronger base required for O-nucleophiles.[1]

  • Solvent: THF.[1]

Step-by-Step Methodology:

  • Dissolution: Combine alcohol (1.0 mmol) and PSP (1.2 mmol) in anhydrous THF (5 mL) under

    
     atmosphere.
    
  • Initiation: Cool to 0°C. Add DBU dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Validation: Check LC-MS for the mass of the benzylsulfonate adduct (

    
    ).
    
  • Quench: Quench with saturated

    
     solution. Extract with DCM.[1][3]
    
Decision Workflow: When to Use PSP

Use this logic flow to determine if PSP is the correct reagent for your specific campaign.

SelectionGuide Start Need to introduce Benzylsulfonyl Group? Scale Reaction Scale? Start->Scale Substrate Substrate Sensitivity? Scale->Substrate <100 g (Discovery/Process) BnCl Use Benzylsulfonyl Chloride (Cost-effective, requires care) Scale->BnCl >1 kg (Industrial) Substrate->BnCl Robust Substrate PSP Use PSP Reagent (High fidelity, stable) Substrate->PSP Acid Sensitive (Avoids HCl) Substrate->PSP Base Sensitive (Avoids Sulfene)

Figure 2: Decision matrix for selecting between PSP and Benzylsulfonyl Chloride.[1]

References
  • Comparison of Sulfonylating Agents

    • Title: "N-Sulfonylazoles: Useful Reagents for Sulfonylation."[1]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the stability hierarchy of azole-based reagents.
    • (Note: Representative link for N-sulfonylazole chemistry)

  • Stability of Benzylsulfonyl Chloride

    • Title: "A Technical Guide to the Reactivity and Stability of (2-bromophenyl)methanesulfonyl chloride."[1]

    • Source: BenchChem.[1]

    • Context: details the hydrolysis risks and handling of benzylsulfonyl chloride analogs.
  • Synthesis of N-Sulfonyl Pyrazoles

    • Title: "Synthesis of N-Sulfonyl Pyrazoles Through Cycliz
    • Source:European Journal of Organic Chemistry.[1]

    • Context: Describes the synthesis and stability of the reagent class.
  • Sulfene Mechanism

    • Title: "The reaction of phenylmethanesulfonyl chloride with tertiary amines."[1]

    • Source:Canadian Journal of Chemistry.[1]

    • Context: Mechanistic proof of sulfene formation with chloride reagents.[1]

Sources

Validation

Validating synthesis of 1-phenylmethanesulfonyl-1H-pyrazole via melting point determination

This guide details the validation of 1-phenylmethanesulfonyl-1H-pyrazole (also known as 1-(benzylsulfonyl)-1H-pyrazole) synthesis using melting point (MP) determination as a primary quality control metric. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the validation of 1-phenylmethanesulfonyl-1H-pyrazole (also known as 1-(benzylsulfonyl)-1H-pyrazole) synthesis using melting point (MP) determination as a primary quality control metric.

Executive Summary

Objective: To establish a robust, rapid validation protocol for the synthesis of 1-phenylmethanesulfonyl-1H-pyrazole (CAS 267224-14-6) using melting point determination, differentiating the product from starting materials and common impurities.

Significance: Sulfonylated pyrazoles are critical intermediates in medicinal chemistry, particularly in the development of COX-2 inhibitors and agrochemicals. While NMR and HPLC are definitive, Melting Point (MP) determination offers an immediate, cost-effective "Go/No-Go" decision metric at the benchtop.

Methodology: This guide compares the thermal behavior of the target compound against its precursors—1H-Pyrazole and


-Toluenesulfonyl chloride  (Benzylsulfonyl chloride)—to create a self-validating purity check.

Chemical Identity & Synthesis Context[1][2][3][4][5][6][7][8][9]

The synthesis typically involves the sulfonylation of 1H-pyrazole with phenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine).

ComponentChemical StructureRoleMelting Point (Lit.)[1][2][3][4][5][6]
Precursor A 1H-PyrazoleNucleophile67–70 °C [1]
Precursor B Phenylmethanesulfonyl chlorideElectrophile92–94 °C [2]
Target Product 1-phenylmethanesulfonyl-1H-pyrazole Product Distinct Solid (Exp.)
Reaction Pathway

The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the sulfonyl sulfur, eliminating HCl.

Synthesispathway Pyrazole 1H-Pyrazole (MP: 70°C) Intermediate Transition State (Tetrahedral) Pyrazole->Intermediate BnSO2Cl Benzylsulfonyl Chloride (MP: 92-94°C) BnSO2Cl->Intermediate Base Base (Et3N/Pyridine) Base->Intermediate Product 1-phenylmethanesulfonyl- 1H-pyrazole (Target MP) Intermediate->Product Elimination Byproduct HCl Salt (Removed in Workup) Intermediate->Byproduct

Figure 1: Reaction pathway for the sulfonylation of pyrazole. The distinct melting points of precursors allow for immediate product differentiation.

Comparative Analysis: MP vs. Alternative Methods

Why use Melting Point when NMR is available? This comparison highlights the operational advantages of MP in a high-throughput synthesis environment.

FeatureMelting Point (MP)1H-NMR SpectroscopyHPLC-MS
Primary Utility Rapid Purity ScreeningStructural ConfirmationTrace Impurity Quantitation
Time per Sample 5–10 minutes15–30 minutes30–60 minutes
Cost per Run < $0.50

50 (Solvent/Tube/Time)
$50+ (Column/Solvent)
Sensitivity Moderate (detects >1% impurity)HighVery High
Blind Spot Eutectic mixtures can misleadParamagnetic impuritiesNon-ionizable impurities
Verdict Best for In-Process Check Best for Final Characterization Best for Final QC

Expert Insight: MP is a subtractive validation tool. It confirms what the substance is not (i.e., it is not starting material). If the observed MP matches the starting materials (70°C or 92°C), the reaction failed. If it is a sharp, distinct value (typically higher due to increased molecular weight and rigidity), the synthesis is likely successful.

Experimental Protocol: Synthesis & Validation

Phase 1: Synthesis & Isolation

Note: This protocol assumes a standard molar scale (e.g., 10 mmol).

  • Dissolution: Dissolve 1H-pyrazole (1.0 equiv) in dry DCM or THF.

  • Activation: Add Triethylamine (1.2 equiv) and cool to 0°C.

  • Addition: Dropwise add phenylmethanesulfonyl chloride (1.1 equiv) dissolved in solvent.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

  • Workup: Wash with water, 1M HCl (to remove excess amine), and brine. Dry over MgSO4 and concentrate.

Phase 2: Purification (Critical for MP)

Crude sulfonamides often trap solvent, depressing MP.

  • Recrystallization: Dissolve crude solid in minimal hot Ethanol or Ethyl Acetate/Hexane (1:3).

  • Cooling: Allow slow cooling to RT, then 4°C.

  • Drying: Vacuum dry for >4 hours to remove lattice solvent.

Phase 3: Melting Point Determination
  • Sample Prep: Pack 2–3 mm of dry solid into a capillary tube. Ensure compact packing by tapping.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to estimate melting onset.

    • Precise Ramp (1°C/min) starting 10°C below the estimated onset.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).

Data Interpretation & Decision Logic

Use the following decision matrix to interpret the melting point results.

Observed MP RangeInterpretationAction Required
65–72 °C FAILURE: Unreacted Pyrazole dominant.Check reagents; increase temperature or time.
90–95 °C FAILURE: Unreacted Sulfonyl Chloride dominant.Check stoichiometry; improve base catalyst.
Broad Range (>3°C) IMPURE: Mixture of product/start material.Recrystallize again. Do not proceed to NMR.
Sharp, Distinct SUCCESS: Likely pure Product.Proceed to NMR/MS for confirmation.

Note: Sulfonylated pyrazoles typically exhibit higher melting points than their unsubstituted precursors due to the electron-withdrawing nature of the sulfonyl group increasing intermolecular interactions, though specific crystal packing can vary.

Validation Workflow Diagram

ValidationLogic Start Synthesized Solid Measure Measure Melting Point Start->Measure Decision1 MP ≈ 68-70°C? Measure->Decision1 Decision2 MP ≈ 92-94°C? Decision1->Decision2 No Fail1 Result: Unreacted Pyrazole Action: Reflux longer Decision1->Fail1 Yes Decision3 MP Range > 3°C? Decision2->Decision3 No Fail2 Result: Unreacted Chloride Action: Check Nucleophile Decision2->Fail2 Yes Fail3 Result: Impure Mixture Action: Recrystallize Decision3->Fail3 Yes Success Result: Distinct Sharp MP Action: Submit for NMR Decision3->Success No

Figure 2: Logical decision tree for validating synthesis success based on thermal properties.

References

  • National Institute of Standards and Technology (NIST). "1H-Pyrazole Phase change data." NIST Chemistry WebBook. Accessed March 2026. [Link]

  • PubChem. "1-Benzyl-1H-pyrazole Compound Summary." National Library of Medicine. Accessed March 2026. [Link]

Sources

Safety & Regulatory Compliance

Safety

An Authoritative Guide to Handling 1-phenylmethanesulfonyl-1H-pyrazole: PPE, Operations, and Disposal

For researchers and drug development professionals, handling reactive building blocks requires moving beyond generic safety sheets to understand the fundamental chemical behaviors that dictate risk. 1-phenylmethanesulfon...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, handling reactive building blocks requires moving beyond generic safety sheets to understand the fundamental chemical behaviors that dictate risk. 1-phenylmethanesulfonyl-1H-pyrazole is a highly specialized electrophilic reagent frequently utilized in medicinal chemistry for synthesizing target pharmacophores ([1]).

To build a truly secure laboratory environment, safety protocols cannot be passive; they must be self-validating systems grounded in mechanistic causality. This guide provides the definitive operational blueprint for handling this compound.

Risk Assessment & Hazard Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why the chemical is hazardous. The core risk of 1-phenylmethanesulfonyl-1H-pyrazole stems from its structural electronics. The pyrazole ring functions as an excellent leaving group, rendering the adjacent sulfonyl center highly electrophilic.

When exposed to human tissue, this electrophilic center rapidly undergoes nucleophilic attack by cellular thiols and amines. This leads to irreversible protein sulfonylation, causing severe irritation, potential tissue damage, and long-term immunological sensitization ().

G A 1-phenylmethanesulfonyl- 1H-pyrazole B Nucleophilic Attack (Tissue Proteins/Thiols) A->B C Protein Sulfonylation B->C D Pyrazole Leaving Group Release B->D E Cellular Damage & Sensitization C->E

Fig 1: Mechanism of tissue sensitization via electrophilic sulfonylation by the pyrazole derivative.

Table 1: Physicochemical & Hazard Profile

PropertyValueCausality / Operational Impact
CAS Number 267224-14-6[1]Unique identifier for inventory tracking and compliance.
Molecular Weight 222.27 g/mol [1]Determines stoichiometric calculations for chemical quenching.
Physical State Solid / PowderHigh risk of aerosolization and inhalation during weighing.
Primary Hazard Electrophilic ReactivityCauses severe skin/eye irritation; requires strict barrier PPE ([2]).
PPE Specifications & Justification

Because of its reactivity, standard laboratory PPE is insufficient. A multi-layered barrier system is required to prevent micro-dust permeation and accidental exposure.

Table 2: PPE Matrix & Causality

PPE ComponentSpecificationScientific Justification (Causality)
Primary Gloves Nitrile (Min. 0.11 mm)Provides excellent baseline resistance against solid powder permeation.
Secondary Gloves Neoprene (Outer Layer)Offers broad-spectrum chemical resistance if the compound is dissolved in organic solvents (e.g., DMF, DCM).
Eye Protection Tight-fitting Goggles + Face ShieldPrevents micro-dust particles from contacting ocular mucosa, which can cause severe corneal sulfonylation[2].
Respiratory NIOSH N95 or P100 RespiratorMitigates the inhalation of airborne reactive dust during transfer operations, preventing respiratory tract burns[2].
Body Protection Tyvek® disposable coatPrevents accumulation of reactive dust on woven cotton fabrics, which can trap the chemical against the skin.
Self-Validating Operational Workflows

Every operational step must include a built-in verification mechanism to ensure the safety controls are actively functioning.

Protocol 1: Safe Weighing and Transfer
  • Preparation : Ensure the fume hood face velocity is validated at 80-100 fpm. Lay down a disposable, anti-static weigh mat. Causality: Solid sulfonyl compounds can form combustible dusts when agitated; anti-static environments prevent ignition ([3]).

  • Gowning (The Visual Contrast Check) : Don brightly colored inner nitrile gloves (e.g., green), a chemical-resistant lab coat, an N95 respirator, and safety goggles. Don contrasting outer neoprene gloves (e.g., black).

    • Self-Validation: Perform a visual stretch test. If micro-tears occur in the outer glove during handling, the bright green inner glove will immediately show through the black outer layer, validating a breach before chemical penetration occurs.

  • Handling : Open the primary container only within the localized exhaust zone. Use a non-sparking, anti-static spatula to transfer the solid[3].

  • De-gowning : Once the transfer is complete and the vessel is sealed, remove the outer gloves inside the fume hood to contain potential surface contamination, leaving the inner gloves on to handle the sealed flask.

Spill Response & Disposal Plans

In the event of a spill, standard sweeping can aerosolize the reactive powder, drastically increasing inhalation risks. The following protocol utilizes chemical suppression to safely manage the hazard.

SpillWorkflow S1 1. Evacuate & Isolate Spill Area S2 2. Don Maximum PPE (Respirator, Double Gloves) S1->S2 S3 3. Contain with Inert Absorbent (Sand/Silica) S2->S3 S4 4. Sweep into Airtight Corrosive-Resistant Bin S3->S4 S5 5. Decontaminate Surface (Mild Alkaline Wash) S4->S5 S6 6. Transfer to Approved Waste Disposal Facility S5->S6

Fig 2: Step-by-step emergency workflow for the containment and disposal of reactive sulfonyl spills.

Protocol 2: Spill Containment and Disposal
  • Evacuation & Assessment : Immediately isolate the area. Do not attempt cleanup without donning full emergency PPE (Respirator, double gloves, goggles)[2].

  • Containment : Cover the solid spill with an inert, dust-suppressing absorbent such as dry sand or silica gel. Causality: Water or reactive solvents must be avoided initially to prevent rapid, exothermic hydrolysis or aerosolization of the sulfonyl compound.

  • Collection : Use a non-sparking plastic scoop to carefully sweep the mixture into a corrosive-resistant, airtight hazardous waste container without creating dust[2].

  • Surface Decontamination : Wipe the affected area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to hydrolyze and neutralize any residual sulfonyl compound, followed by a distilled water rinse.

    • Self-Validation: Check the pH of the final rinse water on the surface with pH indicator paper. A neutral pH (7.0) definitively confirms the absence of residual acidic byproducts from the hydrolyzed sulfonyl group.

  • Disposal : Label the container as "Reactive Sulfonyl Waste" and transfer it to an approved environmental waste disposal facility in accordance with local regulations[2].

References
  • Safety Data Sheet: Phenylmethylsulfonyl fluoride Source: SafeColleges SDS URL:[Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

Sources

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